alpha-L-galactofuranose
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
41846-89-3 |
|---|---|
Molecular Formula |
C6H12O6 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
(2R,3S,4S,5R)-5-[(1S)-1,2-dihydroxyethyl]oxolane-2,3,4-triol |
InChI |
InChI=1S/C6H12O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-11H,1H2/t2-,3-,4-,5+,6+/m0/s1 |
InChI Key |
AVVWPBAENSWJCB-FQJSGBEDSA-N |
SMILES |
C(C(C1C(C(C(O1)O)O)O)O)O |
Isomeric SMILES |
C([C@@H]([C@@H]1[C@H]([C@@H]([C@@H](O1)O)O)O)O)O |
Canonical SMILES |
C(C(C1C(C(C(O1)O)O)O)O)O |
Origin of Product |
United States |
Biological Distribution and Phylogenetic Occurrence of Alpha L Galactofuranose
Occurrence in Fungi
Galactofuranose is a key component of the cell wall and other glycoconjugates in many fungal species, contributing to their structure and virulence. scispace.com
In the opportunistic human pathogen Aspergillus fumigatus , galactofuranose is a major and well-studied carbohydrate. nih.gov It is a characteristic constituent of galactomannan (B225805), a major cell wall polysaccharide that is released into the circulation of infected individuals and serves as a key diagnostic marker for invasive aspergillosis. nih.govnih.gov Beyond galactomannan, α-L-Galf is also found in:
N- and O-glycan moieties of secreted glycoproteins. nih.gov
A GPI-anchored lipophosphogalactomannan . nih.gov
Various sphingolipids anchored to the plasma membrane. nih.gov
Fusarium species also possess glycoconjugates containing galactofuranose. However, the structural arrangement differs from that in Aspergillus. In Fusarium moniliforme, the galactofuranoside residues are (1,2) or (1,6) linked, with some branching, and are not found in terminal positions as they are in the galactomannan of A. fumigatus. scispace.com
Cryptococcus neoformans , a basidiomycetous yeast known for its prominent polysaccharide capsule, incorporates galactofuranose into one of its capsular components. nih.gov The capsule is primarily composed of glucuronoxylomannan (GXM) and glucuronoxylomannogalactan (GXMGal). mdpi.com Detailed structural analysis has revealed that Galf is specifically β1,2-linked to a tetrasubstituted galactopyranose residue within the GXMGal polysaccharide. nih.gov
Dimorphic fungi, which switch between a mycelial and a yeast-like form, also utilize galactofuranose in their cellular structures.
In Histoplasma capsulatum , the causative agent of histoplasmosis, Galf has been identified within glycoinositolphospholipids (GIPCs) in the yeast phase of the fungus. nih.gov These GIPCs have been shown to be antigenic, reacting with sera from patients with histoplasmosis. nih.gov
Paracoccidioides brasiliensis , the agent of paracoccidioidomycosis, expresses α-galactosyl epitopes that are highly immunogenic. nih.gov These epitopes have been found as part of O-linked glycans on proteins contained within extracellular vesicles that are exported by the fungus. nih.gov While the specific furanose configuration is not always detailed in all studies of P. brasiliensis glycans, the presence of galactofuranosyl units in glycolipids has been reported as the main antigenic determinant reacting with patient antibodies. nih.gov
Occurrence in Bacteria
Galactofuranose is also a component of the cell envelope in both Gram-negative and Gram-positive bacteria.
In Gram-negative bacteria, α-L-Galf is often found in the O-antigen portion of the lipopolysaccharide (LPS).
Klebsiella pneumoniae , particularly the highly virulent O1 serotype strains, features an O-antigen composed of a repeating polymer of galactose units. nih.govunimelb.edu.au The biosynthesis of this structure relies on the enzyme UDP-galactopyranose mutase, encoded by the glf gene, which converts UDP-galactopyranose to the UDP-galactofuranose donor substrate required for building the glycan chain. nih.gov
In Escherichia coli K-12, the genetic machinery for producing UDP-galactofuranose has also been identified. The glf gene in the rfb region (O-antigen biosynthesis cluster) encodes the UDP-galactopyranose mutase necessary for the synthesis of Galf-containing polysaccharides.
The cell wall of Mycobacterium tuberculosis is a complex and unique structure critical for its survival and pathogenicity. A central component of this wall is the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex. oup.com The galactan domain of the arabinogalactan (B145846) (AG) polysaccharide is composed entirely of galactofuranose residues. oup.com This galactan chain consists of alternating β-(1→5) and β-(1→6)-linked D-Galf units, forming a linear polymer of approximately 30 residues. portlandpress.com The biosynthesis of this crucial polymer is initiated by the galactofuranosyl transferase GlfT1 and polymerized by GlfT2, making these enzymes potential drug targets. nih.gov
Occurrence in Protozoa
Galactofuranose is a prominent feature of the surface glycoconjugates of several parasitic protozoa, mediating their interaction with their insect vectors and mammalian hosts.
In Trypanosoma cruzi , the agent of Chagas disease, Galf is found in multiple molecular contexts. Its presence can vary between different strains and life-cycle stages of the parasite. oup.com Galf units have been identified in:
Lipopeptidophosphoglycan (LPPG) on the surface of epimastigotes (the insect stage). nih.gov
N-linked oligosaccharide chains of surface glycoproteins (80-90 kDa) in the infective trypomastigote stage. nih.gov
Mucin-like molecules , where its presence can be strain-dependent. oup.com
In Leishmania species, Galf is a major component of the extensive surface glycocalyx. It is a key constituent of GPI-anchored molecules such as lipophosphoglycan (LPG) and glycoinositolphospholipids (GIPLs) . scispace.com These molecules are crucial for the parasite's survival within the sandfly vector and for the initial stages of infection in the mammalian host.
Kinetoplastids (e.g., Leishmania spp., Trypanosoma cruzi)
D-Galactofuranose (Galf) is a crucial structural component of the cell surface glycoconjugates in several kinetoplastid parasites, playing a significant role in their survival and infectivity. lipidbank.jpnih.gov Its absence in mammals makes the biosynthetic pathway of Galf an attractive target for therapeutic intervention against diseases caused by these protozoa. nih.gov
In Leishmania species, Galf is a key constituent of two major cell surface molecules: lipophosphoglycan (LPG) and glycoinositolphospholipids (GIPLs). lipidbank.jpfrontiersin.org The LPG of Leishmania major contains a glycan core with a β-D-galactofuranose residue. frontiersin.orgnih.gov This molecule is vital for the parasite's interaction with host cells, and antibodies specific to Galf can significantly reduce macrophage infection. lipidbank.jp Specifically, the GIPL-1 of L. major contains a terminal β-Galf residue that is involved in the parasite-macrophage interaction. lipidbank.jp
Similarly, in Trypanosoma cruzi, the causative agent of Chagas disease, D-galactofuranose is found in GIPLs and O-linked oligosaccharides of glycoproteins. researchgate.netnih.gov The presence of β-D-galactofuranose has been identified in the mucins of the epimastigote stage of certain T. cruzi strains. nih.gov These Galf-containing molecules are involved in the parasite's adhesion to host cells. lipidbank.jp Studies have shown that antibodies targeting β-Galf in the GIPLs of T. cruzi can inhibit host cell infection by 50-80%. lipidbank.jp
Table 1: Occurrence of D-Galactofuranose in Kinetoplastids
| Organism | Glycoconjugate | Specific Residue/Linkage | Reference |
|---|---|---|---|
| Leishmania major | Lipophosphoglycan (LPG) | Internal β-D-galactofuranose in the glycan core | frontiersin.orgnih.gov |
| Leishmania major | Glycoinositolphospholipid-1 (GIPL-1) | Terminal β-D-galactofuranose | lipidbank.jp |
| Trypanosoma cruzi | Glycoinositolphospholipids (GIPLs) | β-D-galactofuranose | lipidbank.jpresearchgate.net |
Occurrence in Other Organisms (e.g., Starfish, Sponges, Green Algae)
The distribution of D-galactofuranose extends beyond protozoan parasites to various other organisms, highlighting its diverse roles in biology.
Starfish: Steroidal glycosides and gangliosides containing galactofuranose have been isolated from starfish species such as Anthenea chinensis and Achanthaster planci.
Sponges: Marine sponges are another source of galactofuranose-containing glycoconjugates. For example, the glycosphingolipid agelagalastatin, isolated from sponges of the genus Agelas, contains a trisaccharide with both α-Galf and β-Galf residues. acs.org The sponge Spheciospongia vesparia also harbors glycoconjugates with α-D-galactofuranose. acs.org
Green Algae: Galactofuranose is also present in the cell wall glycoproteins of some green algae. It was first identified in the unicellular green alga Chlamydomonas reinhardtii. acs.org More complex sulfated polysaccharides containing β-D-galactofuranose have been found in the green seaweed Codium isthmocladum. mit.edu The presence of galactofuranose-containing arabinogalactans has also been noted in other green seaweeds like Caulerpa racemosa and Cladophora rupestris. mit.edu
Table 2: Occurrence of D-Galactofuranose in Other Organisms
| Organism Group | Specific Organism | Glycoconjugate Type | Specific Residue/Linkage | Reference |
|---|---|---|---|---|
| Starfish | Anthenea chinensis, Achanthaster planci | Steroidal glycosides, Gangliosides | Galactofuranose | |
| Sponges | Agelas sp. | Glycosphingolipid (agelagalastatin) | α-Galf(1→2)-β-Galf-(1→3)-Galp | acs.org |
| Sponges | Spheciospongia vesparia | Glycoconjugates | α-D-galactofuranose | acs.org |
| Green Algae | Chlamydomonas reinhardtii | Cell wall glycoproteins | Galactofuranose | acs.org |
| Green Algae | Codium isthmocladum | Sulfated arabinan | →5)-β-D-Galf, (1→2,6)-β-D-Galf(1→ | mit.edu |
Biosynthetic Pathways of Alpha L Galactofuranose and Its Precursors
Upstream Galactose Metabolism
The cellular pool of activated galactose, primarily in the form of UDP-galactose, is maintained by conserved metabolic pathways that process dietary or endogenously synthesized galactose.
The Leloir pathway is the principal metabolic route for the conversion of galactose into glucose-1-phosphate. tuscany-diet.net This pathway is crucial for utilizing galactose and directly contributes to the synthesis of UDP-galactose, a key precursor for many glycosylation reactions. tuscany-diet.netresearchgate.net The pathway consists of four primary enzymatic reactions. tuscany-diet.net
First, galactose mutarotase (B13386317) converts β-D-galactose to α-D-galactose. Next, galactokinase (GALK) phosphorylates α-D-galactose at the C1 position to produce galactose-1-phosphate (Gal-1P). researchgate.net The central enzyme, galactose-1-phosphate uridylyltransferase (GALT), then transfers a UMP moiety from UDP-glucose to Gal-1P, yielding UDP-galactose and glucose-1-phosphate. researchgate.net Finally, UDP-galactose 4-epimerase (GALE) reversibly interconverts UDP-galactose and UDP-glucose, allowing the products to be channeled into various metabolic fates, including glycolysis or glycoconjugate synthesis. researchgate.netnih.gov The reversible nature of the GALE-catalyzed reaction is vital for both the catabolism of dietary galactose and the endogenous synthesis of UDP-galactose when external sources are limited. researchgate.net
Table 1: Key Enzymes of the Leloir Pathway
| Enzyme | Abbreviation | EC Number | Reaction Catalyzed |
|---|---|---|---|
| Galactose Mutarotase | GALM | 5.1.3.3 | β-D-galactose ⇌ α-D-galactose |
| Galactokinase | GALK | 2.7.1.6 | α-D-galactose + ATP → Galactose-1-phosphate + ADP |
| Galactose-1-Phosphate Uridylyltransferase | GALT | 2.7.7.12 | Galactose-1-phosphate + UDP-glucose ⇌ UDP-galactose + Glucose-1-phosphate |
Pyranose-to-Furanose Interconversion
The defining step in the biosynthesis of galactofuranose-containing molecules is the enzymatic isomerization of a six-membered pyranose ring into a five-membered furanose ring. This conversion is catalyzed by a class of enzymes known as mutases, which operate on nucleotide-activated galactose substrates.
UDP-galactopyranose mutase (UGM, EC 5.4.99.9) is a flavoenzyme that catalyzes the reversible conversion of UDP-galactopyranose (UDP-Galp) to UDP-galactofuranose (UDP-Galf). nih.govnih.govwikipedia.org This enzyme is central to the biosynthesis of D-galactofuranose (D-Galf), a sugar absent in humans but essential for the viability and virulence of many pathogenic bacteria, fungi, and protozoa, including Mycobacterium tuberculosis and Trypanosoma cruzi. nih.govplos.orgkiesslinglab.com
The catalytic mechanism of UGM is unique for a flavoenzyme as it facilitates a non-redox reaction. nih.govplos.org Despite this, the enzyme is only active when its flavin adenine (B156593) dinucleotide (FAD) cofactor is in a reduced state. nih.govplos.orgkiesslinglab.com The proposed mechanism involves the N5 atom of the reduced flavin acting as a nucleophile, attacking the anomeric C1 carbon of the galactose moiety of UDP-Galp. nih.govplos.orgkiesslinglab.com This attack leads to the cleavage of the anomeric bond, releasing UDP and forming a covalent flavin-galactose adduct. nih.govnih.gov The isomerization from the pyranose to the furanose ring occurs via an iminium ion intermediate, which facilitates the ring opening and subsequent contraction to the furanose form. nih.govkiesslinglab.com The equilibrium of the reaction favors the more stable pyranose form, UDP-Galp. nih.govkiesslinglab.com
While UGM is responsible for the synthesis of D-Galf precursors, the biosynthesis of L-galactofuranose (L-Galf) proceeds through a distinct pathway involving a different enzyme. A recently discovered GDP-L-galactose mutase, MtdL, catalyzes the conversion of GDP-L-galactopyranose (GDP-L-Galp) to GDP-alpha-L-galactofuranose. pnas.org L-Galf is a rare sugar found in secondary metabolites with potential medicinal applications. pnas.org
In stark contrast to the flavin-dependent mechanism of UGM, the MtdL-catalyzed reaction is flavin-independent. pnas.org The proposed chemical mechanism for MtdL involves the formation of a bicyclic 1,4-anhydrogalactopyranose intermediate. pnas.org This mechanism is facilitated by amino acid residues within the active site, such as aspartate, which acts as a catalytic base to deprotonate a hydroxyl group on the galactose sugar. pnas.org This process allows for the breaking of the anomeric C-O-GDP bond and the subsequent ring contraction to the furanose form. pnas.org
The distinct mechanisms of UGM and MtdL are reflected in their different requirements for enzymatic cofactors.
GDP-L-Galactose Mutase (MtdL): MtdL operates via a flavin-independent mechanism and instead requires a bivalent cation for its activity. pnas.org The mutase mediates the pyranose-to-furanose conversion solely in the presence of cations like magnesium (Mg²⁺) or manganese (Mn²⁺). pnas.org These cations are believed to interact with acidic residues in the active site, such as aspartate, and the phosphate (B84403) group of the GDP nucleotide, properly orienting the substrate and facilitating catalysis. pnas.org
Table 2: Comparison of Pyranose-to-Furanose Mutases
| Feature | UDP-Galactopyranose Mutase (UGM) | GDP-L-Galactose Mutase (MtdL) |
|---|---|---|
| Substrate | UDP-D-galactopyranose | GDP-L-galactopyranose |
| Product | UDP-D-galactofuranose | GDP-alpha-L-galactofuranose |
| Cofactor | Reduced Flavin Adenine Dinucleotide (FAD) | Bivalent Cation (e.g., Mn²⁺, Mg²⁺) |
| Mechanism | Flavin-dependent nucleophilic attack, iminium ion intermediate | Flavin-independent, 1,4-anhydrogalactopyranose intermediate |
| Stereoisomer | D-Galactose | L-Galactose |
Nucleotide Sugar Donor Synthesis and Transport
The formation of galactofuranose-containing glycans relies on the cytosolic synthesis of a nucleotide-activated form of the sugar, which is then transported into the lumen of the Golgi apparatus for subsequent enzymatic reactions. The two primary donors identified are UDP-alpha-D-galactofuranose and GDP-alpha-L-galactofuranose.
The primary donor for galactofuranose residues in many pathogenic microbes is Uridine (B1682114) Diphosphate-alpha-D-galactofuranose (UDP-Galf). Its synthesis is a critical step, representing the first appearance of the furanose ring form in the biosynthetic pathway. nih.gov
Synthesis:
The synthesis of UDP-Galf is catalyzed by the flavoenzyme UDP-galactopyranose mutase (UGM), also known by its systematic name UDP-D-galactopyranose furanomutase (EC 5.4.99.9). wikipedia.org This enzyme facilitates the reversible interconversion of UDP-alpha-D-galactopyranose (UDP-Galp), the six-membered ring form, into UDP-Galf, the five-membered ring form. nih.govproteopedia.org The reaction is a redox-neutral ring contraction, which is an atypical function for a flavoenzyme. nih.gov The equilibrium of this reaction favors the thermodynamically more stable pyranose form, UDP-Galp, with a ratio of approximately 11:1. nih.gov
The catalytic mechanism involves the reduced form of the flavin adenine dinucleotide (FAD) cofactor. plos.org The flavin acts as a nucleophile, attacking the anomeric carbon of the galactose moiety to form a covalent flavin-galactose adduct. nih.govproteopedia.org This intermediate facilitates the opening of the pyranose ring and its subsequent contraction into the furanose form. nih.gov
Enzyme Characteristics: UDP-galactopyranose mutase (UGM)
| Property | Description | Source(s) |
|---|---|---|
| EC Number | 5.4.99.9 | wikipedia.org |
| Systematic Name | UDP-D-galactopyranose furanomutase | wikipedia.org |
| Reaction | UDP-alpha-D-galactopyranose <=> UDP-alpha-D-galactofuranose | nih.govproteopedia.org |
| Cofactor | Flavin Adenine Dinucleotide (FAD), required in its reduced state | plos.org |
| Mechanism | Redox-neutral ring contraction via a covalent flavin-sugar adduct | nih.govproteopedia.org |
| Equilibrium | Favors UDP-Galp over UDP-Galf (~11:1) | nih.gov |
| Significance | Essential for viability in many pathogens; absent in mammals | nih.govresearchgate.net |
Role:
Once synthesized in the cytosol, UDP-Galf serves as the activated sugar donor for galactofuranosyltransferases. wikipedia.orgnih.gov These enzymes, located in the Golgi apparatus, catalyze the transfer of the Galf moiety from UDP-Galf to various acceptor molecules, including lipids and proteins, to form essential glycoconjugates. nih.govoup.com These Galf-containing structures are crucial components of the cell wall in bacteria and fungi, such as the arabinogalactan (B145846) in mycobacteria and galactomannan (B225805) in Aspergillus fumigatus. nih.govasm.org They also play a significant role in the virulence of protozoan parasites like Leishmania major and Trypanosoma cruzi. plos.orgnih.gov Because galactofuranose is absent in humans, UGM and the galactofuranosylation pathway are considered prime targets for the development of new antimicrobial agents. nih.govasm.org
While the UDP-Galf pathway is more extensively studied, the synthesis of Guanosine Diphosphate-alpha-L-galactofuranose (GDP-L-Galf) has also been identified, particularly in the biosynthesis of certain antibiotics.
Synthesis:
The biosynthesis of GDP-L-Galf has been observed in the pathway for the antibiotic A201A, produced by Marinactinospora thermotolerans. pnas.org The key enzyme in this process is a mutase designated MtdL. pnas.orgresearchgate.net This enzyme catalyzes the conversion of GDP-beta-L-galactopyranose to GDP-alpha-L-galactofuranose. pnas.org The pathway originates from GDP-alpha-D-mannose, which is converted through a series of enzymatic steps, including the action of a 3',5'-epimerase (MtdM), to yield the GDP-beta-L-galactopyranose precursor. pnas.org Interestingly, some mutases, like MtdL and Hyg20 (from the hygromycin B biosynthetic pathway), exhibit bidirectional activity and can interconvert both GDP-L-fucopyranose/furanose and GDP-L-galactopyranose/furanose pairs. researchgate.netnih.gov
Key Enzymes in GDP-L-Galf Biosynthesis
| Enzyme | Organism | Function | Precursor | Product | Source(s) |
|---|---|---|---|---|---|
| MtdM | Marinactinospora thermotolerans | GDP-α-d-mannose 3′,5′-epimerase | GDP-alpha-D-mannose | GDP-beta-L-galactose | pnas.org |
| MtdL | Marinactinospora thermotolerans | GDP-L-galactose mutase | GDP-beta-L-galactopyranose | GDP-alpha-L-galactofuranose | pnas.orgresearchgate.net |
| Hyg20 | Streptomyces hygroscopicus | GDP-L-fucopyranose/galactopyranose mutase | GDP-L-fucopyranose / GDP-L-galactopyranose | GDP-L-fucofuranose / GDP-L-galactofuranose | researchgate.netnih.gov |
Role:
In the context of the A201A antibiotic, GDP-alpha-L-galactofuranose serves as a precursor that is incorporated into the final structure of the molecule. pnas.org The presence of this distinct biosynthetic pathway highlights the diversity of mechanisms organisms have evolved to produce furanose sugars for specialized metabolic purposes.
The cytosolic synthesis of UDP-Galf necessitates a transport system to move it into the lumen of the Golgi apparatus, where the galactofuranosyltransferases reside. nih.govoup.com This transport is mediated by specific nucleotide sugar transporters (NSTs), which are multi-transmembrane proteins. nih.gov
Mechanism:
The first identified UDP-Galf specific transporter was GlfB in the fungus Aspergillus fumigatus. nih.govnih.gov This protein is localized to the Golgi apparatus. nih.govtandfonline.com Transport studies have shown that GlfB functions as an antiporter, translocating UDP-Galf from the cytosol into the Golgi lumen in exchange for Uridine Monophosphate (UMP). nih.gov In this model, after a galactofuranosyltransferase transfers the Galf moiety to an acceptor, the remaining UDP is converted to UMP by a nucleoside diphosphatase within the Golgi lumen. nih.gov This UMP is then transported back to the cytosol by the GlfB antiporter, completing the cycle.
Deletion of the gene encoding the UDP-Galf transporter (such as glfB in A. fumigatus or its homolog ugtA in A. nidulans) leads to a complete absence of galactofuranosylation in the cell, resulting in phenotypes similar to the deletion of the UGM enzyme, including impaired growth and cell wall defects. nih.govnih.gov This demonstrates that these transporters are the sole means for providing the Golgi with the necessary UDP-Galf substrate. nih.gov While the A. fumigatus GlfB is highly specific for UDP-Galf, studies on Chinese hamster ovary (CHO) cells suggest that different uridine-containing nucleotide sugars may utilize distinct transporters, indicating a high degree of specificity in these transport systems. nih.govnih.gov
UDP-Galf Transport Model
| Location | Event | Molecules Involved | Transporter | Source(s) |
|---|---|---|---|---|
| Cytosol | Synthesis of UDP-Galf | UDP-Galp, UGM | N/A | nih.gov |
| Golgi Membrane | Transport into Golgi lumen | UDP-Galf | GlfB/UgtA (Antiporter) | nih.gov |
| Golgi Lumen | Galf transfer to acceptor | Galactofuranosyltransferases, UDP-Galf | N/A | nih.gov |
| Golgi Lumen | Conversion of UDP to UMP | Nucleoside diphosphatase, UDP | N/A | nih.gov |
| Golgi Membrane | Transport out of Golgi lumen | UMP | GlfB/UgtA (Antiporter) | nih.gov |
Structural Features and Glycosidic Linkages of Alpha L Galactofuranose Within Glycoconjugates
Integration into Microbial Cell Wall Polysaccharides
Alpha-L-galactofuranose is a key constituent of the cell wall polysaccharides of numerous microbes, contributing to the structural integrity and pathogenicity of these organisms.
In the opportunistic fungal pathogen Aspergillus fumigatus, galactomannan (B225805) is a major polysaccharide of the cell wall. This complex carbohydrate is composed of a mannan core with side chains containing galactofuranose residues. The galactomannan of A. fumigatus is a critical biomarker for the diagnosis of invasive aspergillosis. The galactofuranose residues are responsible for the antigenicity of galactomannan. researchgate.netnih.gov
Two main types of galactomannan have been identified in A. fumigatus: fungal-type galactomannan (FTGM) and O-mannose-type galactomannan (OMGM). frontiersin.org FTGM consists of a linear α-(1,2)-mannan backbone with α-(1,6)-linkages, to which β-(1,5)- and β-(1,6)-galactofuranosyl side chains are attached. frontiersin.orgnih.gov OMGM is a galactomannoprotein with galactofuranose side chains linked to an α-(1,2)-mannosyl chain, which is in turn attached to serine or threonine residues of a protein. frontiersin.org
| Galactomannan Type | Backbone Structure | Galactofuranose Side Chain Linkages | Reference |
|---|---|---|---|
| Fungal-Type Galactomannan (FTGM) | Linear α-(1,2)-mannan with α-(1,6) linkages | β-(1,5) and β-(1,6) | frontiersin.orgnih.gov |
| O-Mannose-Type Galactomannan (OMGM) | α-(1,2)-mannosyl chain attached to protein | β-(1,5) and β-(1,6) | frontiersin.orgnih.gov |
Cryptococcus neoformans, an encapsulated yeast that can cause fatal meningoencephalitis, possesses a polysaccharide capsule that is a major virulence factor. nih.gov This capsule is primarily composed of glucuronoxylomannan (GXM) and a smaller amount of glucuronoxylomannogalactan (GXMGal). frontiersin.org GXMGal is a complex polysaccharide with an α-(1→6)-linked galactose backbone. frontiersin.org This backbone is substituted with side chains containing mannose, xylose, glucuronic acid, and galactofuranose. frontiersin.orgnih.gov The galactofuranose in GXMGal is found attached to the α-galactan backbone. frontiersin.org
| Component | Linkage/Position | Reference |
|---|---|---|
| Backbone | α-(1→6)-linked galactose | frontiersin.org |
| Side Chains | Contain mannose, xylose, and glucuronic acid | frontiersin.orgnih.gov |
| Galactofuranose | Attached to the α-galactan backbone | frontiersin.org |
Incorporation into Glycoproteins
This compound is also found in the glycan portions of glycoproteins in various microorganisms. These modifications can be either N-linked or O-linked to the protein backbone. nih.gov
N-linked glycans are attached to the asparagine residues of proteins. In some fungi, these N-linked glycans can be modified with galactofuranose residues. For instance, in Aspergillus niger, the extracellular α-galactosidase A is a glycoprotein that contains N-linked glycans substituted with β-D-galactofuranose residues. nih.gov These N-linked oligosaccharides are heterogeneous and can be quite large. nih.gov
O-linked glycans are attached to the hydroxyl group of serine or threonine residues in proteins. In Aspergillus fumigatus, the cell wall peptidogalactomannan contains O-linked oligosaccharides that have immunodominant epitopes. oup.com These O-linked glycans can contain a terminal β-Galf-(1→5)-β-Galf group. oup.com In the protozoan parasite Trypanosoma cruzi, a novel sialylated and galactofuranose-containing O-linked glycan has been identified on its sialoglycoproteins. nih.gov
| Organism | Glycoprotein | Glycan Type | Galactofuranose Linkage | Reference |
|---|---|---|---|---|
| Aspergillus niger | α-galactosidase A | N-linked | β-D-galactofuranose | nih.gov |
| Aspergillus fumigatus | Peptidogalactomannan | O-linked | β-Galf-(1→5)-β-Galf | oup.com |
| Trypanosoma cruzi | Sialoglycoprotein | O-linked | Galfβ1→4GlcNAc | nih.gov |
Presence in Glycolipids
Glycolipids are key components of cell membranes, involved in cell signaling and recognition. The incorporation of unusual sugars like galactofuranose can significantly alter their biological properties.
Extensive research on the glycolipids of trypanosomatid parasites, such as Leishmania and Trypanosoma, has detailed the structure of their abundant surface GIPLs and LPGs. These molecules play crucial roles in the parasite's life cycle and interaction with its host. Structural analyses have consistently identified galactofuranose as a key component of these glycolipids. However, the characterized isomer is typically beta-D-galactofuranose (β-D-Galf). For instance, in Leishmania major, type-2 GIPLs can terminate with a β-Galf residue nih.gov. Similarly, the GIPLs and LPGs in Trypanosoma cruzi also contain galactofuranose, which is understood to be the β-D- anomer oup.comresearchgate.net. Current scientific literature based on available search results does not provide evidence for the presence of this compound in GIPLs or LPGs.
Glycosphingolipids (GSLs) are another major class of glycolipids found in the outer leaflet of the plasma membrane. In pathogenic fungi, a specific type of GSL, the glycoinositolphosphoceramides (GIPCs), are known to contain galactofuranose. Studies on fungi like Aspergillus fumigatus and in the context of paracoccidioidomycosis have shown that these GIPCs feature a terminal β-D-galactofuranose residue nih.gov. This β-D-Galf moiety is often immunogenic nih.gov. Gangliosides, which are sialic acid-containing GSLs, have complex glycan structures, but there is no information in the available search results indicating the presence of this compound within their structures mdpi.comnih.gov. The focus of research on galactofuranose in glycosphingolipids has been on the β-D-isomer in fungal species.
Role in Bacterial O-Antigens and Extracellular Polysaccharides
While information on α-L-galactofuranose in the glycolipids mentioned above is lacking, this specific isomer has been reported as a component of the extracellular polysaccharides (EPS) of certain bacteria. These polysaccharides are secreted by bacteria to form a protective layer, aid in surface adhesion, and contribute to biofilm formation mdpi.comjcu.edu.au. The O-antigen is the outermost part of the lipopolysaccharide (LPS) in Gram-negative bacteria and exhibits immense structural diversity, which contributes to the serological specificity of bacterial strains nih.govoup.comnih.gov.
The presence of L-galactose (the specific isomeric and anomeric form of which is not always detailed in older literature) has been identified in the EPS of specific bacterial species. For example, the EPS from the plant pathogen Ralstonia solanacearum (formerly Pseudomonas solanacearum), a major virulence factor, is a complex polymer where L-galactose is a constituent nih.govnih.govplos.orgfigshare.com. Similarly, certain strains of the rumen bacterium Butyrivibrio fibrisolvens are known to produce exopolysaccharides containing L-galactose nih.gov.
While detailed structural analysis specifying the α-L-furanose configuration is not universally available for all such polysaccharides, the presence of L-galactose in these structures points to its role in the chemical composition of bacterial surfaces. The specific linkages and positions of these sugars contribute to the unique properties of the EPS, influencing the bacterium's interaction with its environment.
Data Tables
Table 1: Occurrence of L-Galactose in Bacterial Extracellular Polysaccharides (EPS)
| Bacterial Species | Polysaccharide | Reported Monosaccharide Components (including L-Galactose) | Role of Polysaccharide |
| Ralstonia solanacearum | Extracellular Polysaccharide (EPS) | N-acetylgalactosamine, L-Galactose, Glucose, Rhamnose | Major virulence factor in bacterial wilt disease nih.govnih.govplos.orgfigshare.com |
| Butyrivibrio fibrisolvens | Extracellular Polysaccharide (EPS) | Glucose, D-Galactose, L-Galactose, Glucuronic acid, Galacturonic acid | Potentially involved in microbial interactions within the rumen |
Molecular Genetics and Regulation of Alpha L Galactofuranose Metabolism
Identification and Characterization of Genes Encoding Biosynthetic Enzymes
The biosynthesis of α-L-galactofuranose is a multi-step process, each catalyzed by specific enzymes encoded by a distinct set of genes. The identification and characterization of these genes have been pivotal in understanding the pathway and its significance in various organisms.
The conversion of UDP-galactopyranose (UDP-Galp) to UDP-galactofuranose (UDP-Galf) is a critical committing step in Galf biosynthesis. This reaction is catalyzed by the enzyme UDP-galactopyranose mutase (UGM), a flavoenzyme that facilitates the ring contraction from the pyranose to the furanose form. wikipedia.orgnih.gov The gene encoding this enzyme is found in a variety of prokaryotic and eukaryotic organisms and is denoted by several names, including glf, ugm, glfA, and ugmA. escholarship.orgnih.govfrontiersin.org
In Escherichia coli K-12, the gene was first identified as orf6 in the rfb region and subsequently named glf. nih.govasm.org The product of this gene was shown to catalyze the reversible interconversion of UDP-Galp and UDP-Galf. nih.govasm.org Similarly, in various pathogenic bacteria and fungi, orthologous genes have been identified and are crucial for the synthesis of Galf-containing cell surface glycoconjugates. nih.govescholarship.org For instance, in Aspergillus fumigatus, the gene is referred to as ugmA (or glfA), and its deletion leads to a complete absence of galactofuranose, resulting in impaired growth and increased susceptibility to antifungal agents. frontiersin.org Some organisms may possess more than one gene encoding a putative UGM, such as AoUgmA and AoUgmB in Aspergillus oryzae, though not all may be functional. nih.govfrontiersin.org
The UGM enzyme itself is a validated drug target, as Galf is absent in mammals, making the pathway an attractive point for therapeutic intervention against pathogens. nih.govweebly.com
Table 1: Examples of UDP-Galactopyranose Mutase Genes in Various Organisms
| Gene Name(s) | Organism | Key Findings |
|---|---|---|
| glf | Escherichia coli K-12 | Encodes a 42.9 kDa protein that requires a flavin cofactor for its mutase activity. nih.gov |
| ugmA (glfA) | Aspergillus fumigatus | Essential for Galf biosynthesis; deletion results in attenuated virulence and cell wall defects. frontiersin.org |
| ugmA | Aspergillus nidulans | Deletion leads to a phenotype with compact colonies and highly branched hyphae. nih.gov |
Once UDP-Galf is synthesized, galactofuranosyltransferases (Gfs) are responsible for transferring the Galf moiety to acceptor molecules, such as growing glycan chains on proteins and lipids. nih.govmst.edu In Aspergillus species, a family of genes including gfsA, gfsB, and gfsC have been identified to encode these crucial enzymes. wikipedia.orgbiorxiv.org
Biochemical and genetic analyses in Aspergillus fumigatus have shown that GfsA, GfsB, and GfsC are β-galactofuranoside β-(1→5)-galactofuranosyltransferases. biorxiv.org In vitro assays have demonstrated their capacity to synthesize β-(1→5)-galactofuranosyl oligomers of varying lengths. biorxiv.org Specifically, GfsA can produce oligomers up to seven residues, GfsC up to five, and GfsB up to three. biorxiv.org Structural analyses of galactomannans from deletion mutants revealed that GfsA and GfsC are responsible for the synthesis of all β-(1→5)-galactofuranosyl residues in both fungal-type and O-mannose-type galactomannans. biorxiv.org
The characterization of these enzymes has been instrumental in dissecting the assembly of complex Galf-containing glycans and understanding their contribution to cell wall architecture. wikipedia.orgbiorxiv.org
The synthesis of UDP-Galf by UGM occurs in the cytosol. oup.com However, the subsequent transfer of Galf to glycoconjugates by galactofuranosyltransferases takes place within the lumen of the Golgi apparatus. oup.comnih.gov This spatial separation necessitates the transport of UDP-Galf from the cytosol into the Golgi, a function carried out by specific nucleotide sugar transporters (NSTs). nih.govoup.comnih.gov
In Aspergillus fumigatus, the gene glfB has been identified to encode a UDP-Galf transporter. oup.comnih.gov This protein is localized to the Golgi and is essential for all galactofuranosylation events within the cell. oup.comnih.gov Deletion of glfB results in a complete absence of Galf in glycoproteins, glycolipids, and galactomannan (B225805), a phenotype identical to that of a ugmA deletion mutant. oup.comnih.gov The glfB gene is often found in close proximity to the ugmA gene in the genomes of filamentous fungi, suggesting a functional linkage. oup.com A homologous gene, ugtA, has been identified in Aspergillus nidulans and is also required for the transport of UDP-Galf into the Golgi. nih.gov These transporters are highly specific, as demonstrated by the inability of the human UDP-galactose transporter to complement the function of GlfB. nih.gov
Table 2: Key Genes in the α-L-Galactofuranose Biosynthetic Pathway
| Gene | Enzyme/Protein | Function | Organism(s) |
|---|---|---|---|
| glf, ugmA | UDP-Galactopyranose Mutase | Converts UDP-Galp to UDP-Galf | Bacteria, Fungi |
| gfsA, gfsB, gfsC | Galactofuranosyltransferase | Transfers Galf from UDP-Galf to acceptor molecules | Aspergillus spp. |
While the outline specifies L-Galactofuranose-Specific Mutase genes, the primary and well-characterized mutase in galactose metabolism is galactose mutarotase (B13386317) (GalM), also known as aldose-1-epimerase. wikipedia.orgproteopedia.orguniprot.org This enzyme catalyzes the interconversion of the β- and α-anomers of D-galactose, which is the first step of the Leloir pathway for galactose catabolism. nih.govthemedicalbiochemistrypage.orgwikipedia.org This anomeric conversion is crucial as subsequent enzymes in the pathway are specific for the α-anomer. themedicalbiochemistrypage.orgwikipedia.org The reaction catalyzed by GalM is distinct from the ring isomerization performed by UGM. To date, a specific mutase dedicated to the L-enantiomer of galactofuranose, designated MtdL, is not widely characterized in the scientific literature.
Transcriptomic and Proteomic Analyses of Galactofuranose Pathway Disruption
The disruption of the galactofuranose biosynthetic pathway, typically through the deletion of the ugmA gene, elicits a significant and widespread cellular response. This response can be comprehensively studied at the molecular level using transcriptomic and proteomic approaches.
In Aspergillus niger, genome-wide expression analysis of a ΔugmA mutant has revealed that over 400 genes are upregulated compared to the wild-type strain. nih.gov These upregulated genes are largely involved in cell wall remodeling and stress response, indicating a compensatory mechanism to cope with the absence of Galf-containing molecules. nih.gov Key among these are genes encoding enzymes for chitin (B13524) synthesis (gfaB, gnsA, chsA), α-glucan synthesis (agsA), and β-glucan remodeling (bgxA, gelF, dfgC). nih.gov This transcriptional reprogramming highlights the cell's attempt to reinforce its structural integrity in the absence of a key component.
Proteomic analyses provide a complementary view by examining the changes in protein abundance. While direct proteomic studies on Galf pathway mutants are less common, studies on fungal responses to cell wall-damaging agents, which phenocopy some aspects of Galf deficiency, show altered levels of proteins involved in cell wall biosynthesis, stress response, and energy metabolism. For example, proteomic analysis of A. fumigatus exposed to amphotericin B, which disrupts the cell membrane and indirectly stresses the cell wall, showed differential expression of cell stress proteins, cell wall proteins, and transport proteins. It is anticipated that similar changes occur in response to the intrinsic cell wall stress caused by the lack of galactofuranose.
Table 3: Selected Upregulated Genes in an Aspergillus niger ΔugmA Mutant
| Gene | Encoded Protein/Function | Fold Change (approx.) |
|---|---|---|
| agsA | α-1,3-glucan synthase | >10 |
| chsA | Chitin synthase | >5 |
| gfaB | Glucosamine-6-phosphate synthase | >3 |
| gelF | β-1,3-endoglucanase | >4 |
Regulatory Networks and Transcription Factors Influencing Galactofuranose Biosynthesis (e.g., Cell Wall Integrity Pathway)
The biosynthesis of α-L-galactofuranose is not a standalone process but is integrated into the broader cellular regulatory networks, most notably the Cell Wall Integrity (CWI) pathway. nih.gov This signaling cascade is a primary mechanism by which fungal cells sense and respond to cell wall stress, ensuring the maintenance of cellular integrity under adverse conditions. nih.govnih.govamazonaws.commdpi.com
The absence of galactofuranose, resulting from the deletion of ugmA, constitutes a significant endogenous cell wall stress. This stress triggers the activation of the CWI pathway, which in fungi is a conserved mitogen-activated protein kinase (MAPK) cascade. nih.govnih.gov In Aspergillus niger, disruption of ugmA leads to the constitutive phosphorylation of the CWI-MAP kinase MpkA, indicating a persistent activation of the pathway. nih.gov
This activation of the CWI pathway leads to the downstream activation of several transcription factors that orchestrate the compensatory transcriptional response. In silico analysis of the promoter regions of genes upregulated in the ΔugmA mutant has revealed an overrepresentation of binding sites for the transcription factors RlmA, MsnA, PacC, and SteA. nih.gov
RlmA: A key transcription factor acting downstream of the CWI MAPK cascade, RlmA is crucial for the transcriptional activation of genes involved in cell wall biosynthesis. mdpi.com
MsnA: A stress-responsive transcription factor that plays a role in survival under various stress conditions, including cell wall stress.
PacC: A pH-responsive transcription factor that is also implicated in cell wall remodeling.
SteA: A transcription factor involved in developmental processes that can also influence cell wall-related gene expression.
The importance of these transcription factors is underscored by the severe synthetic growth defects observed in double mutants, such as ΔugmA/ΔrlmA and ΔugmA/ΔmsnA. nih.gov This indicates that the transcriptional response mediated by RlmA and MsnA is critical for the survival of cells lacking galactofuranose. nih.gov Thus, the CWI pathway and its associated transcription factors form a crucial regulatory network that senses defects in galactofuranose biosynthesis and initiates a salvage response to maintain cell viability.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| alpha-L-galactofuranose |
| Uridine (B1682114) diphosphate (B83284) galactopyranose |
| Uridine diphosphate galactofuranose |
| Chitin |
| alpha-glucan |
| beta-glucan |
Gene Editing and Knockout Models in Research Organisms
The study of α-L-galactofuranose (Galf) metabolism has been significantly advanced through the use of gene editing and knockout models in various research organisms, particularly in the fungal kingdom. These powerful genetic tools have allowed researchers to elucidate the roles of specific genes and enzymes in the biosynthesis of Galf-containing glycoconjugates and to understand the physiological consequences of their absence. Methodologies such as targeted gene deletion and, more recently, the CRISPR-Cas9 system have been instrumental in creating precise mutations to study the function of genes involved in this metabolic pathway. nih.govwellcomeopenresearch.org
Fungal Models: Aspergillus Species
The genus Aspergillus has served as a primary model for investigating Galf metabolism due to the abundance of galactofuranose in the cell walls of these fungi. nih.gov
Targeting UDP-Galactopyranose Mutase (ugmA/glfA)
A key and frequently targeted gene in these studies is ugmA (also known as glfA), which encodes UDP-galactopyranose mutase. This enzyme catalyzes the conversion of UDP-galactopyranose (UDP-Galp) to UDP-galactofuranose (UDP-Galf), the activated sugar donor required for the synthesis of Galf-containing molecules. oup.comfrontiersin.org Deletion of this gene effectively blocks the primary pathway for Galf biosynthesis.
In Aspergillus nidulans , deletion of the ugmA gene (AnugmA) leads to profound phenotypic changes. These mutants exhibit severely impaired colony growth, altered hyphal morphology, and a significant reduction in spore production. plos.org The absence of Galf in the cell wall also results in increased sensitivity to antifungal drugs that target the cell wall, such as caspofungin. plos.org
Similarly, in the opportunistic human pathogen Aspergillus fumigatus , knockout of the ugmA homolog results in a mutant strain devoid of galactofuranose. researchgate.net This leads to a thinner cell wall and attenuated virulence in animal models of invasive aspergillosis. researchgate.net The mutant also shows impaired growth at mammalian body temperature and increased susceptibility to various antifungal agents. researchgate.net
In the industrially important fungus Aspergillus oryzae , deletion of ugmA suppresses mycelial elongation, highlighting the crucial role of Galf-containing glycans in maintaining cell wall integrity. researchgate.net Nuclear magnetic resonance (NMR) analysis of the ΔugmA mutant confirmed the absence of the galactofuranose-containing sugar chain in the cell wall. researchgate.net
Targeting Galactofuranosyltransferases (gfs family)
Another class of genes that have been targeted are the galactofuranosyltransferases (gfs), which are responsible for transferring Galf from UDP-Galf to acceptor molecules in the Golgi apparatus. nih.gov In Aspergillus niger , researchers have constructed single, double, and triple mutants of three putative galactofuranosyltransferase genes: gfsA, gfsB, and gfsC. nih.govuniversiteitleiden.nl The results indicate that gfsA is the most important for Galf biosynthesis, and that GfsA and GfsC have redundant functions. nih.govuniversiteitleiden.nl The double mutant ΔgfsAC showed more severe growth defects than the single mutants, indicating a significant cell wall stress response. nih.gov
Other Fungal and Yeast Models
The use of knockout models has extended beyond Aspergillus to other fungi and yeasts.
In the plant pathogen Fusarium graminearum , deletion of the ugmA gene resulted in significant defects in vegetative growth, reproduction, and cell wall integrity. nih.govnih.gov The ΔugmA mutant displayed highly branched, wide hyphae with thickened walls and was more sensitive to the antifungal agent caspofungin. nih.govnih.gov Furthermore, the pathogenicity of the mutant was severely compromised, as it was restricted to the point of inoculation and failed to produce the mycotoxin deoxynivalenol. nih.gov
In the pathogenic yeast Cryptococcus neoformans , the gene encoding UDP-galactopyranose mutase (GLF) was deleted. nih.gov Interestingly, while this successfully eliminated Galf from the capsule polysaccharide, the mutant did not show defects in growth or virulence under the tested conditions, suggesting that Galf may not be essential for the pathogenicity of this particular yeast. nih.gov
Research Findings from Gene Knockout Models
The collective findings from these gene editing and knockout studies have provided a detailed understanding of the importance of α-L-galactofuranose metabolism. The creation of these mutant strains has confirmed the absence of alternative pathways for UDP-Galf biosynthesis in the organisms studied. oup.com A consistent observation across most of the fungal models is the critical role of Galf-containing structures in maintaining cell wall integrity. The phenotypic consequences of disrupting Galf metabolism are often severe, impacting growth, morphology, and reproduction. In pathogenic species, the loss of Galf frequently correlates with a reduction in virulence, making the enzymes in this pathway potential targets for antifungal drug development.
| Organism | Gene Targeted | Gene Product | Method of Modification | Key Phenotypic Findings |
| Aspergillus nidulans | ugmA (AnugmA) | UDP-galactopyranose mutase | Gene Deletion | Impaired growth, abnormal hyphal morphogenesis, reduced conidiation, increased sensitivity to caspofungin. plos.org |
| Aspergillus fumigatus | ugmA (glfA) | UDP-galactopyranose mutase | Gene Deletion | Absence of galactofuranose, thinner cell wall, impaired growth at 37°C, increased susceptibility to antifungals, attenuated virulence. researchgate.net |
| Aspergillus oryzae | ugmA | UDP-galactopyranose mutase | Gene Deletion | Suppressed mycelial elongation, deficiency of galactofuranose residues in fungal-type galactomannan. researchgate.net |
| Aspergillus niger | gfsA, gfsC | Galactofuranosyltransferases | Gene Deletion (single and double mutants) | ΔgfsAC double mutant showed more severe growth defects than single mutants, indicating redundant functions and severe cell wall stress. nih.govuniversiteitleiden.nl |
| Fusarium graminearum | ugmA | UDP-galactopyranose mutase | Gene Deletion | Defective vegetative growth and reproduction, compromised cell wall integrity, increased sensitivity to caspofungin, severely reduced pathogenicity. nih.govnih.gov |
| Cryptococcus neoformans | GLF | UDP-galactopyranose mutase | Gene Deletion | Elimination of Galf from capsule polysaccharide, but no significant impact on growth or virulence. nih.gov |
Enzymology of Alpha L Galactofuranose Metabolism
UDP-Galactopyranose Mutase (UGM)
Uridine (B1682114) diphosphate (B83284) (UDP)-galactopyranose mutase (UGM) is a pivotal enzyme that catalyzes the reversible conversion of UDP-galactopyranose (UDP-Galp) to UDP-galactofuranose (UDP-Galf). This reaction is the sole source of UDP-Galf, the activated sugar nucleotide donor required for the synthesis of all galactofuranose-containing glycans.
Structural Biology and Active Site Analysis
UGM possesses a unique three-dimensional fold that is conserved across different species. The enzyme typically contains a flavin adenine (B156593) dinucleotide (FAD) cofactor non-covalently bound in a cleft that constitutes the active site. frontiersin.org This active site is lined with conserved amino acid residues that play critical roles in substrate binding and catalysis.
Structural studies of UGMs from various organisms, including Aspergillus fumigatus and Trypanosoma cruzi, have revealed that the active site is characterized by mobile "flaps" that close upon substrate binding, shielding the reaction from the solvent. wisconsin.edu In the open conformation of the resting enzyme, the isoalloxazine ring of the FAD cofactor is exposed to the solvent. wisconsin.edu Upon binding of the substrate, UDP-Galp, or the inhibitor UDP, these flaps undergo significant conformational changes, moving as much as 11 to 15 Å to create a buried active site. wisconsin.edu
Key residues within the active site are crucial for catalysis. For instance, in A. fumigatus UGM, residues such as Phe66, Tyr104, Gln107, Asn207, and Tyr317 are important for promoting the transition state for UDP-Galf formation. nih.gov Asn207 helps to stabilize the closed conformation of the active site, while Tyr317 is involved in positioning the uridine ring of the substrate. wisconsin.edunih.gov Phe66, and its equivalent His68 in Mycobacterium tuberculosis UGM, acts as a "backstop," stabilizing the galactopyranose ring for nucleophilic attack. wisconsin.edunih.gov Furthermore, conserved arginine residues are responsible for binding the phosphate (B84403) groups of the UDP-galactose substrate. frontiersin.org
The table below summarizes key structural features and active site residues of UGM.
| Feature | Description | Key Residues (example from A. fumigatus UGM) |
| Cofactor | Non-covalently bound Flavin Adenine Dinucleotide (FAD) | - |
| Active Site | A cleft with mobile flaps that close upon substrate binding. | Phe66, Tyr104, Gln107, Asn207, Tyr317 |
| Substrate Binding | Involves interactions with the uridine, phosphate, and galactose moieties of UDP-Galp. | Tyr317 (uridine), Arg residues (phosphates), Phe66 (galactose) |
| Conformational Change | Significant movement of active site flaps upon substrate binding to create a solvent-excluded environment. | - |
Reaction Mechanism Elucidation
The reaction catalyzed by UGM is a redox-neutral isomerization, which is an atypical role for a flavoenzyme. nih.gov The consensus mechanism involves the reduced form of the FAD cofactor (FADH-) acting as a nucleophile. nih.govnih.gov The reaction begins with the reduction of the oxidized FAD by a reducing agent, such as NADPH. nih.govnih.gov
The proposed chemical mechanism proceeds through the following key steps:
Nucleophilic Attack: The N5 atom of the reduced flavin attacks the C1 (anomeric carbon) of the galactopyranose ring of UDP-Galp. This results in the formation of a covalent flavin-sugar adduct and the cleavage of the anomeric C1-O bond, releasing UDP. nih.govnih.govnih.gov
Ring Opening: The formation of the adduct facilitates the opening of the pyranose ring, leading to a linearized sugar intermediate. nih.gov This step is proposed to involve the formation of a flavin iminium ion. nih.govnih.govyoutube.com
Ring Contraction: The linearized sugar then undergoes recyclization, with the C4 hydroxyl group attacking the C1 carbon to form the five-membered furanose ring. nih.govnih.gov
Product Release: The UDP moiety then re-attacks the anomeric carbon, displacing the flavin and releasing the final product, UDP-Galf. youtube.com
The rate-limiting step in this reaction is believed to be either the isomerization of the sugar or the reattachment of UDP. nih.govnih.gov Spectroscopic studies have identified spectral changes consistent with the formation of a flavin iminium ion intermediate, providing further support for this mechanism. nih.govnih.govyoutube.com
Substrate Specificity and Kinetic Studies
UGM exhibits a high degree of specificity for its primary substrate, UDP-Galp. However, studies have shown that the enzyme can also accommodate other substrates, albeit with lower catalytic efficiency. For example, bacterial UGM has been shown to catalyze the isomerization of UDP-arabinopyranose (UDP-Arap) to UDP-arabinofuranose (UDP-Araf). researchgate.net Eukaryotic UGMs, such as the one from Aspergillus fumigatus, can also utilize UDP-Arap as a substrate, although much less efficiently than UDP-Galp. researchgate.netnih.gov
Kinetic analyses have been performed on UGMs from various sources to determine their catalytic parameters. The reaction equilibrium favors the formation of UDP-Galp over UDP-Galf, with a ratio of approximately 11:1, reflecting the greater thermodynamic stability of the six-membered pyranose ring. nih.gov
The table below presents a summary of kinetic parameters for UGM from different organisms.
| Enzyme Source | Substrate | KM (µM) | kcat (s-1) | kcat/KM (M-1s-1) |
| Trypanosoma cruzi UGM | UDP-Galp | 70 ± 40 | - | - |
| Aspergillus fumigatus UGM | UDP-Galf | - | - | - |
| Mycobacterium tuberculosis UGM | UDP-Galp | - | - | - |
Note: Specific kinetic values can vary depending on the experimental conditions and the specific study.
Mutagenesis studies have further illuminated the roles of specific active site residues in substrate recognition and catalysis. nih.gov Mutations of key residues in A. fumigatus UGM, such as F66A, Y104A, Q107A, N207A, and Y317A, resulted in significant decreases in the catalytic efficiency (kcat/KM) of the mutase reaction, highlighting their importance in achieving maximal catalytic activity. nih.gov
Alpha-L-Galactofuranosyltransferases
Alpha-L-galactofuranosyltransferases are a family of enzymes responsible for transferring a galactofuranose residue from the donor substrate, UDP-Galf, to an acceptor molecule, which can be a growing glycan chain or another sugar residue. This transfer results in the formation of a glycosidic bond with a specific linkage and stereochemistry.
Specificity and Linkage Formation (e.g., α1,2, β1,2, β1,5, β1,6 linkages)
Galactofuranosyltransferases exhibit specificity for both the donor substrate (UDP-Galf) and the acceptor molecule, as well as for the type of glycosidic linkage they create. The linkages formed can vary in both anomeric configuration (α or β) and the position of attachment on the acceptor sugar.
In mycobacteria, for instance, the galactan core of the cell wall is composed of galactofuranose residues connected by alternating β-(1→5) and β-(1→6) glycosidic linkages. nih.gov Bifunctional galactofuranosyltransferases, such as GlfT1 and GlfT2 from Mycobacterium tuberculosis, are capable of catalyzing the formation of both of these linkages. nih.gov
In fungi, such as Aspergillus fumigatus, the enzyme GfsA is a UDP-α-D-galactofuranose: β-galactofuranoside β-(1→5)-galactofuranosyltransferase, which specifically synthesizes β-(1→5)-galactofuranosyl oligosaccharides. nih.gov Other linkages, such as α1,2 and β1,2, are also found in various organisms, indicating the presence of a diverse array of galactofuranosyltransferases with distinct specificities.
The table below provides examples of different linkages formed by galactofuranosyltransferases.
| Linkage Type | Enzyme/Organism Example | Biological Context |
| β-(1→5) | GlfT2 (Mycobacterium tuberculosis), GfsA (Aspergillus fumigatus) | Mycobacterial cell wall galactan, Fungal galactomannan (B225805) |
| β-(1→6) | GlfT1, GlfT2 (Mycobacterium tuberculosis) | Mycobacterial cell wall galactan |
| α-(1→2) | - | Fungal N-glycans and O-glycans |
| β-(1→2) | Cxt1, Cxt2 (Cryptococcus neoformans - xylosyltransferases with similar mechanisms) | Fungal capsular polysaccharides |
Mechanistic Insights into Glycosidic Bond Formation
The formation of a glycosidic bond by a glycosyltransferase is a nucleophilic substitution reaction at the anomeric carbon of the donor sugar. nih.gov The mechanism can proceed with either inversion or retention of the anomeric configuration. Many galactofuranosyltransferases are inverting enzymes.
For an inverting glycosyltransferase, the mechanism generally involves a single displacement reaction. The acceptor molecule's hydroxyl group acts as a nucleophile, directly attacking the anomeric carbon of the UDP-Galf donor. This attack displaces the UDP leaving group in a single step, resulting in an inversion of the stereochemistry at the anomeric carbon.
The active site of the galactofuranosyltransferase plays a crucial role in positioning the donor and acceptor substrates optimally for the reaction and in activating the acceptor's hydroxyl group, often through a general base catalysis mechanism. Metal ions, such as Mn2+, are frequently required as cofactors for galactosyltransferases. These ions can coordinate with the phosphate groups of the UDP moiety, helping to stabilize the leaving group and orient the donor substrate correctly in the active site.
For example, in the β-(1→5)-galactofuranosyltransferase GfsA, a protonated histidine residue (H380) is proposed to act as an acid catalyst, donating a proton to the phosphate group of UDP-Galf to facilitate the departure of the UDP leaving group. nih.gov
Alpha-L-Galactofuranosidases and Other Glycosyl Hydrolases
Enzymatic Activity and Substrate Hydrolysis
There is no available data detailing the enzymatic activity and substrate hydrolysis mechanisms for any putative alpha-L-galactofuranosidase.
Studies on β-D-galactofuranosidases have revealed that these enzymes can be highly specific. For example, the enzyme from Streptomyces species encoded by ORF1110 is a dedicated β-D-galactofuranosidase, capable of releasing galactose from the galactomannan of Aspergillus fumigatus. nih.gov In contrast, other enzymes exhibit broader substrate acceptance, like the α-L-arabinofuranosidases from A. niger that also cleave synthetic β-D-galactofuranoside substrates. nih.gov These enzymes, however, were found to be inactive against the natural fungal galactomannan, suggesting that other, more specific β-D-galactofuranosidases are responsible for its degradation. nih.govuniversiteitleiden.nl
The characterized β-D-galactofuranosidases from Aspergillus nidulans, GfgA and GfgB, are both exo-type hydrolases that cleave β-(1,5) and β-(1,6) linkages, with GfgA showing a preference for the β-(1,6) linkage. nih.govelsevierpure.com The enzymatic mechanism and substrate preferences for an enzyme acting on an alpha-L-galactofuranoside substrate would be distinct and require specific investigation, which has not yet been reported.
Table 2: Enzymatic Properties of Characterized Galactofuranosidases
| Enzyme | Source Organism | Optimal pH | Substrates Hydrolyzed | Linkage Specificity |
| ORF1110 | Streptomyces sp. | 5.5 | pNp-β-D-Galf, A. fumigatus galactomannan | Not specified |
| GfgA | Aspergillus nidulans | Not specified | β-D-Galf-oligosaccharides | β-(1,5) and β-(1,6), prefers β-(1,6) |
| GfgB | Aspergillus nidulans | Not specified | β-D-Galf-oligosaccharides | β-(1,5) and β-(1,6) |
| AbfA | Aspergillus niger | Not specified | pNp-α-L-Araf, pNp-β-D-Galf | Terminal α-L-Araf and β-D-Galf |
| AbfB | Aspergillus niger | Not specified | pNp-α-L-Araf, pNp-β-D-Galf | Terminal α-L-Araf and β-D-Galf |
Note: The enzymes listed act on β-D-galactofuranose substrates. No comparable data exists for enzymes acting on alpha-L-galactofuranose.
Functional Roles and Biological Implications of Alpha L Galactofuranose
Contribution to Microbial Cell Wall Integrity and Architecture
In fungi, such as Aspergillus fumigatus and Fusarium oxysporum, galactofuranose is a key constituent of galactomannan (B225805) and other glycans that are interwoven with other polysaccharides like glucans and chitin (B13524) to form a robust cell wall. oup.comnih.govplos.org The biosynthesis of galactofuranose-containing sugar chains is critical for maintaining the structural integrity of the cell wall. plos.orgnih.gov Studies have shown that the deletion of genes involved in the synthesis of UDP-galactofuranose, the precursor for galactofuranose incorporation, leads to a compromised cell wall. plos.orgnih.govuni-muenchen.de For instance, in Fusarium oxysporum, the deletion of the ugmA gene, which encodes a UDP-galactopyranose mutase, resulted in reduced production of galactofuranose-containing sugar chains and increased sensitivity to cell wall damaging agents. plos.orgnih.gov
In the case of mycobacteria, galactofuranose is a fundamental component of the arabinogalactan (B145846) layer of the cell wall core. nih.gov This complex polymer is essential for the viability of the bacterium and provides an anchor for mycolic acids, which form a crucial outer barrier. nih.gov The galactan domain of arabinogalactan consists of alternating β-D-Galf-(1→5) and β-D-Galf-(1→6) residues, highlighting the importance of this sugar in the unique and resilient cell wall structure of mycobacteria. nih.gov
The structural role of α-L-Galf is further underscored by the profound morphological changes and increased susceptibility to osmotic stress and antifungal drugs observed in mutants deficient in galactofuranose synthesis. nih.govuni-muenchen.de These findings collectively emphasize the indispensable contribution of alpha-L-galactofuranose to the structural integrity and architectural stability of microbial cell walls.
| Microorganism | Galf-Containing Component | Impact of Galf Deficiency | Reference |
| Aspergillus fumigatus | Galactomannan, Glycoproteins, Glycosphingolipids | Aberrant morphology, reduced growth, increased drug sensitivity, attenuated virulence. nih.govuni-muenchen.de | nih.govuni-muenchen.de |
| Fusarium oxysporum | Galactofuranose-containing sugar chains | Reduced growth, impaired conidiation, loss of pathogenicity. plos.orgnih.gov | plos.orgnih.gov |
| Mycobacterium tuberculosis | Arabinogalactan | Compromised cell wall core, essential for viability. nih.gov | nih.gov |
Modulation of Host-Pathogen Interactions
The interaction between a host and a pathogen is a complex interplay of recognition and response. pasteur.fr this compound, being a unique microbial surface component, plays a pivotal role in modulating these interactions, from immune recognition to evasion of host defenses. oup.comimmunology.org
The host immune system has evolved to recognize pathogen-associated molecular patterns (PAMPs), which are conserved microbial structures. oup.com The carbohydrate structures containing α-L-Galf on the surface of pathogens can be recognized by specific host pattern recognition receptors (PRRs), such as C-type lectins. oup.com One of the key receptors involved in this recognition is the Dendritic Cell-Specific Intercellular adhesion molecule-3-Grabbing Non-integrin (DC-SIGN; CD209), which is expressed on dendritic cells. oup.comnih.gov
DC-SIGN has been shown to bind to the galactomannan of Aspergillus fumigatus, a process that can be inhibited by soluble galactomannan, indicating a direct interaction. oup.com This recognition can lead to the internalization of the pathogen by dendritic cells, initiating an immune response. oup.com The interaction between DC-SIGN and galactofuranose-containing glycans highlights the role of this sugar as a molecular signature that allows the host to detect the presence of a microbial invader.
While α-L-Galf can be recognized by the host immune system, it can also paradoxically contribute to the evasion of immune responses. oup.com One mechanism of evasion is the shielding of other, more potent, immunostimulatory molecules within the cell wall. oup.com For example, the outer layer of galactomannan in some fungi can mask the underlying β-1,3-glucans, which are strong inducers of the Dectin-1-mediated immune response. nih.gov Removal of the galactofuranose-containing layer can expose these inner components, leading to a more robust inflammatory response.
In Leishmania major, the presence of galactofuranose on the surface lipophosphoglycan (LPG) has been linked to a delay in the onset of lesions in a mouse model of infection. oup.com This suggests that the Galf-containing glycoconjugates may help the parasite to initially evade or dampen the host's immune surveillance. oup.com
An epitope is the specific part of an antigen that is recognized by the immune system, such as by antibodies. iedb.org The carbohydrate chains containing β-D-galactofuranose, the anomer of α-L-Galf, are considered to be immunodominant epitopes in the galactomannan of Aspergillus fumigatus. nih.govoup.com This means that they are the primary structures that elicit a strong antibody response in patients with aspergillosis. nih.gov
Specifically, the β-Galf-(1→5)-β-Galf terminal group has been identified as a key immunodominant epitope. nih.govoup.com The antigenicity of the peptidogalactomannan from A. fumigatus is significantly reduced upon the removal of its O-linked oligosaccharides, which contain these β-galactofuranose residues. nih.gov The immunodominance of these epitopes makes them attractive targets for the development of diagnostic assays for fungal infections. nih.gov
| Interaction | Mechanism | Microorganism Example | Reference |
| Immune Recognition | Binding of Galf-containing glycans to host receptors like DC-SIGN. oup.com | Aspergillus fumigatus | oup.com |
| Immune Evasion | Shielding of underlying immunostimulatory molecules like β-1,3-glucan. oup.comnih.gov | Fungi | oup.comnih.gov |
| Immunodominant Epitopes | Eliciting a strong antibody response. nih.govoup.com | Aspergillus fumigatus | nih.govoup.com |
Virulence Factor in Pathogenic Microorganisms
A virulence factor is a molecule produced by a pathogen that contributes to its ability to cause disease. nih.govwikipedia.orgmdpi.com this compound and the glycoconjugates containing it are considered important virulence factors for a number of pathogenic microorganisms. oup.comnih.govplos.org The absence of galactofuranose often leads to a significant attenuation of virulence. oup.complos.orguni-muenchen.de
In Aspergillus fumigatus, the deletion of genes essential for galactofuranose biosynthesis results in mutants with reduced virulence in animal models of invasive aspergillosis. uni-muenchen.de Similarly, in the plant pathogen Fusarium oxysporum, a mutant lacking the ugmA gene completely lost its pathogenicity in cucumber plantlets. plos.orgnih.gov In the protozoan parasite Leishmania major, while the lack of galactofuranose does not affect the in vitro growth of the parasite, it causes a significant delay in the development of lesions in infected mice, indicating a role in the establishment of infection. oup.com
The contribution of this compound to cell wall integrity has direct consequences on the growth, morphogenesis, and reproductive processes of microorganisms. plos.orgnih.gov In many filamentous fungi, proper cell wall synthesis is crucial for hyphal extension and the formation of reproductive structures like conidia.
| Microorganism | Gene Deleted | Phenotype | Reference |
| Fusarium oxysporum | ugmA | Reduced growth, impaired conidiation, loss of pathogenicity. plos.orgnih.gov | plos.orgnih.gov |
| Fusarium oxysporum | ugmA and ugmB | More severe phenotypes compared to single deletion. plos.orgnih.gov | plos.orgnih.gov |
| Aspergillus fumigatus | Genes for Galf biosynthesis | Reduced growth, attenuated virulence. uni-muenchen.de | uni-muenchen.de |
| Leishmania major | glf | Delayed onset of lesions in infected mice. oup.com | oup.com |
Influence on Pathogenicity in Animal and Plant Models
The presence of galactofuranose (Galf), a five-membered ring form of galactose, in the cell surface glycoconjugates of various pathogenic microorganisms is crucial for their virulence. rsc.org Since this sugar is absent in mammals and higher plants, the biosynthetic pathways for Galf are considered attractive targets for antimicrobial drug development. rsc.org Research using animal and plant models has demonstrated that the inability to synthesize Galf-containing molecules often leads to a significant reduction in the pathogen's ability to cause disease.
In animal models, the role of galactofuranose in fungal pathogenicity has been notably studied in Aspergillus fumigatus, an opportunistic human pathogen that causes invasive aspergillosis in immunocompromised individuals. rsc.org Deletion of the gene glfA, which encodes for UDP-galactopyranose mutase, a key enzyme in the biosynthesis of UDP-galactofuranose, results in a mutant strain completely lacking galactofuranose. rsc.org In a low-dose mouse model of invasive aspergillosis, this glfA deletion mutant displayed attenuated virulence. rsc.org The reduced pathogenicity is linked to impaired growth at mammalian body temperature and a thinner cell wall, which increases the fungus's susceptibility to antifungal agents. rsc.org
The significance of galactofuranose extends to protozoan parasites as well. In the case of Leishmania major, the causative agent of leishmaniasis, Galf residues are key components of surface glycoconjugates like lipophosphoglycan (LPG). uni-muenchen.de While the direct impact of Galf deficiency on virulence in animal models for Leishmania is complex and may be stage-specific, its importance for the parasite's survival and infectivity within its insect vector is established, which indirectly affects its transmission to a mammalian host. rsc.org
In plant pathology, studies on the fungus Fusarium oxysporum f. sp. cucumerinum, which causes vascular wilt disease in cucumber, have highlighted the importance of galactofuranose for virulence. uni-muenchen.de Deletion of the ugmA gene, which is also responsible for producing UDP-galactofuranose, resulted in a mutant that had lost its pathogenicity in cucumber plantlets. uni-muenchen.de This loss of virulence was associated with reduced production of Galf-containing sugar chains, leading to impaired hyphal growth and conidiation. uni-muenchen.de Furthermore, a mutant in a putative galactofuranosyltransferase gene, gfsB, also exhibited attenuated virulence, reinforcing the critical role of Galf-containing structures in the infection process of this plant pathogen. uni-muenchen.de
Table 1: Impact of Galactofuranose Deficiency on Pathogenicity
| Pathogen | Model Organism | Gene Deleted/Targeted | Observed Effect on Virulence | Reference |
|---|---|---|---|---|
| Aspergillus fumigatus | Mouse | glfA (UDP-galactopyranose mutase) | Attenuated virulence | rsc.org |
| Fusarium oxysporum f. sp. cucumerinum | Cucumber plantlets | ugmA (UDP-galactopyranose mutase) | Loss of pathogenicity | uni-muenchen.de |
| Fusarium oxysporum f. sp. cucumerinum | Cucumber plantlets | gfsB (putative Galf-transferase) | Attenuated virulence | uni-muenchen.de |
| Leishmania major | (Insect vector) | (Galf metabolism) | Important for survival and infectivity | rsc.org |
Contribution to Secondary Metabolite Structures
Secondary metabolites are a diverse array of organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism. Instead, they often play roles in defense, competition, and symbiosis. While this compound is a known constituent of various primary glycoconjugates in microorganisms, including cell wall polysaccharides, glycoproteins, and glycolipids, its incorporation into secondary metabolite structures is not well-documented in scientific literature. universiteitleiden.nloup.com
Extensive research has characterized the presence of galactofuranose in complex carbohydrates that are essential for the structural integrity and pathogenicity of various organisms. uni-muenchen.deuniversiteitleiden.nl For instance, in fungi like Aspergillus and Penicillium, galactofuranose is a key component of galactomannan, a major polysaccharide of the cell wall. rsc.orguniversiteitleiden.nl In protozoa such as Trypanosoma cruzi and Leishmania, it is found in surface glycolipids and mucins. oup.com These molecules are products of primary metabolism, crucial for the organism's viability.
However, a review of available scientific literature and compound databases does not reveal significant evidence of this compound being a recurring structural moiety within the major classes of secondary metabolites, such as polyketides, non-ribosomal peptides, alkaloids, or terpenes. The biosynthesis of these secondary metabolites follows distinct pathways that are generally separate from the synthesis of cell surface glycoconjugates. While glycosylation of secondary metabolites with various sugars is a known phenomenon that can alter their bioactivity, the specific attachment of this compound to such molecules appears to be either extremely rare or not yet discovered.
Methodologies for Alpha L Galactofuranose Research
Spectroscopic Techniques for Structural Elucidation
The definitive identification of the five-membered furanose ring of α-L-Galf and its distinction from the more common six-membered pyranose form (galactopyranose) is a non-trivial task that relies heavily on advanced spectroscopic methods.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of molecules containing α-L-galactofuranose. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, TOCSY, HMQC, HSQC, NOESY) NMR experiments provide detailed information about the chemical environment of each atom, scalar couplings between nuclei, and spatial proximities, which together allow for the complete assignment of the α-L-Galf structure and its linkages within larger glycans.
The anomeric proton (H-1) of a furanose ring typically resonates in a distinct region of the ¹H NMR spectrum, and its chemical shift and coupling constants are key indicators of the ring form and anomeric configuration. For instance, in the structural analysis of the galactofuranose-containing polysaccharide from Cryptococcus neoformans, two distinct α-Galf residues were identified with anomeric proton signals at different chemical shifts, designated as Galf A and Galf B. researchgate.net The analysis of a cell wall glycoprotein from Fonsecaea pedrosoi also utilized ¹H and ¹³C NMR to identify a backbone of β-1,6-linked galactofuranose. nih.gov
Two-dimensional NMR techniques are crucial for resolving complex spectra and establishing connectivity.
COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) experiments are used to establish proton-proton correlations, tracing the network of coupled spins within the sugar ring from the anomeric proton outwards.
HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence) correlate protons with their directly attached carbons, allowing for the assignment of carbon resonances. oup.com In the analysis of peptidogalactomannan from Aspergillus fumigatus, HMQC spectra revealed cross-peaks characteristic of β-Galf residues, with a major signal at 108.4/5.19 ppm corresponding to 5-O-substituted β-Galf and a non-reducing end, and another at 109.3/5.02 ppm for β-Galf residues linked to O-6 of α-Manp. oup.com
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about through-space interactions, which is vital for determining the stereochemistry and linkage analysis between different sugar residues in a polysaccharide.
The following table summarizes typical NMR chemical shifts for α-L-galactofuranose, although these values can vary depending on the solvent and the specific glycoconjugate structure.
| Proton/Carbon | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-1 / C-1 | ~5.2 | ~108 |
| H-2 / C-2 | ~4.1 | ~82 |
| H-3 / C-3 | ~4.0 | ~78 |
| H-4 / C-4 | ~4.2 | ~85 |
| H-5 / C-5 | ~3.8 | ~72 |
| H-6 / C-6 | ~3.6-3.7 | ~63 |
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of α-L-Galf-containing molecules and for sequencing glycans. When coupled with a separation technique like liquid chromatography (LC-MS), it allows for the analysis of complex mixtures. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions.
Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of non-volatile and thermally labile molecules like sugars and glycoconjugates. ESI coupled with a Quadrupole Time-of-Flight (QTOF) mass analyzer offers high sensitivity and mass accuracy. For instance, ESI-MS has been used in the characterization of purified UDP-galactofuranose. nih.gov
A significant challenge in the MS analysis of sugars is distinguishing between isomers, such as galactofuranose and galactopyranose, which have identical masses. nih.gov Tandem mass spectrometry (MS/MS) can provide structural information through fragmentation patterns, but these can be very similar for sugar isomers. A more advanced technique, infrared multiple photon dissociation (IRMPD) spectroscopy coupled with mass spectrometry (MS-IR), has been shown to differentiate between pyranose and furanose forms of galactose. nih.gov This method analyzes the gas-phase infrared spectra of mass-selected ions, revealing diagnostic vibrational signatures for each isomer. nih.gov For example, the IR fingerprint of galactopyranose shows a strong O-H signal at 3580 cm⁻¹, which is absent in the spectrum of galactofuranose. nih.gov
In the structural characterization of a glycolipid antigen from Paracoccidioides brasiliensis, preliminary analysis of MS data, in conjunction with NMR, suggested the presence of a terminal galactofuranose residue. nih.gov
Chromatographic Techniques for Separation and Analysis (e.g., HPLC, GC-MS)
Chromatography is fundamental to the study of α-L-galactofuranose, enabling its separation, purification, and quantification from complex biological samples.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of carbohydrates. Anion-exchange chromatography is particularly effective for separating charged molecules like nucleotide sugars. For example, UDP-Galf can be readily purified from its pyranose isomer, UDP-Galp, using a Dionex PA-100 ion-exchange HPLC column. nih.gov This method is sensitive enough to form the basis of an assay for the enzyme UDP-galactopyranose mutase, which catalyzes the interconversion of the two forms. nih.gov HPLC was also used in the purification of a galactofuranose-containing glycolipid from Paracoccidioides brasiliensis. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for the analysis of volatile compounds. For carbohydrate analysis, a derivatization step is required to make the sugars volatile. This typically involves methylation or acetylation. GC-MS is widely used for monosaccharide composition analysis, where a complex glycan is hydrolyzed to its constituent monosaccharides, which are then derivatized and analyzed. This allows for the quantification of galactofuranose relative to other sugars in the sample.
The following table outlines the applications of these chromatographic techniques in α-L-galactofuranose research.
| Technique | Application | Sample Preparation | Detection Method |
| HPLC | Separation and purification of α-L-Galf-containing molecules (e.g., UDP-Galf, glycolipids). Quantitative analysis for enzyme assays. | Minimal, direct injection of aqueous samples. | UV-Vis, Refractive Index, Mass Spectrometry (LC-MS). |
| GC-MS | Monosaccharide composition analysis to quantify α-L-Galf. Linkage analysis (methylation analysis). | Hydrolysis of glycans, reduction, acetylation or other derivatization to produce volatile compounds. | Mass Spectrometry. |
Immunochemical Assays for Detection and Characterization (e.g., ELISA, Immunofluorescence, Immunoblotting)
The fact that galactofuranose is absent in mammals but present on the cell surface of many pathogenic microbes makes it an important antigenic determinant. researchgate.netnih.gov This property is exploited in immunochemical assays for the detection and characterization of α-L-Galf-containing glycoconjugates.
Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay used for detecting and quantifying substances. In the context of α-L-Galf, ELISAs can be used to screen for antibodies that recognize this sugar. For example, the reactivity of sera from patients with paracoccidioidomycosis was tested against a purified glycolipid containing a terminal galactofuranose residue. nih.gov Removal of the galactofuranose resulted in a 60-80% decrease in reactivity, indicating that this residue is an immunodominant epitope. nih.gov Similarly, the EB-A2 antibody's reactivity in an ELISA assay was reduced by 40% after treatment of A. fumigatus galactomannan (B225805) with a galactofuranosidase, confirming the presence of Galf epitopes. nih.gov
Immunofluorescence uses fluorescently labeled antibodies to visualize the location of specific antigens in cells or tissues. This technique could be used to probe the distribution of α-L-Galf-containing glycans on the surface of pathogenic fungi or bacteria.
Immunoblotting (Western Blotting) involves the transfer of proteins from a gel to a membrane, where they can be probed with antibodies. This can be used to identify specific glycoproteins that carry α-L-Galf modifications.
The specificity of these assays relies on the availability of monoclonal or polyclonal antibodies that specifically recognize the α-L-galactofuranose residue or the broader glycan structure in which it is presented. For instance, an anti-F. pedrosoi antibody was found to react specifically with cells of this fungus, and this reactivity was strongly inhibited by a branched hexaose containing galactofuranose, suggesting the antibody targets this specific structure. nih.gov
Chemoenzymatic and Chemical Synthesis of Alpha-L-Galactofuranose Derivatives and Probes
The synthesis of α-L-galactofuranose derivatives and probes is essential for studying the enzymes involved in its metabolism and for developing diagnostic and therapeutic tools. Both chemical and enzymatic (or chemoenzymatic) approaches are employed. Chemoenzymatic synthesis combines the flexibility of chemical synthesis with the high selectivity of enzymatic reactions. nih.govnih.govescholarship.orgrsc.org This approach is particularly useful for creating complex glycans and their derivatives. escholarship.orgrsc.org For example, p-nitrophenyl β-D-galactofuranoside and its disaccharides have been synthesized using chemoenzymatic methods involving a galactosidase. nih.gov
Uridine (B1682114) diphosphate (B83284) galactofuranose (UDP-Galf) is the donor substrate for galactofuranosyltransferases, the enzymes that incorporate Galf into glycoconjugates. kiesslinglab.com Therefore, the availability of UDP-Galf is critical for studying these enzymes. While UDP-Galf can be synthesized enzymatically from UDP-galactopyranose (UDP-Galp) using UDP-galactopyranose mutase, the equilibrium strongly favors the pyranose form, resulting in low yields (around 7%) of UDP-Galf. nih.govkiesslinglab.com
Due to the low efficiency of the enzymatic synthesis, chemical synthesis is the preferred route for obtaining sufficient quantities of UDP-Galf. kiesslinglab.com However, the synthesis of UDP-Galf is challenging due to the lability of the furanose ring. kiesslinglab.com Several chemical methods have been developed, with varying degrees of success. Early methods involving the coupling of α-D-Galf 1-phosphate to an activated UMP derivative, such as UMP-morpholidate or UMP-imidazolide, resulted in low yields (19-23%) and long reaction times. kiesslinglab.com
A more efficient and reliable synthetic route was developed that utilizes the reaction of UMP-N-methylimidazolide with Galf 1-phosphate. nih.gov This method proceeds rapidly and provides UDP-Galf in yields approximately twice as high as previously reported methods. nih.gov The key to this improved method is the activation of UMP with trifluoroacetic anhydride. kiesslinglab.com
The synthesis of other nucleotide sugar donors, such as GDP-L-Galf, follows similar principles of activating the sugar 1-phosphate and coupling it with the appropriate nucleotide monophosphate. The development of robust synthetic routes for these crucial donor substrates continues to be an important area of research, facilitating the study of α-L-Galf biosynthesis and function.
Preparation of Glycoconjugate Analogs
The synthesis of glycoconjugate analogs of this compound (α-L-Galf) is a critical area of research for developing molecular probes to study the biological roles of this unique carbohydrate. These analogs, which include derivatives and mimetics, are designed to investigate enzyme-substrate interactions, inhibit specific enzymes, and probe carbohydrate-binding proteins (lectins). The preparation of these molecules often involves complex multi-step chemical and chemoenzymatic syntheses.
A common strategy for creating glycoconjugate analogs is to modify the carbohydrate structure at specific positions. This can involve the introduction of different functional groups or the replacement of the glycosidic oxygen with other atoms to form C-glycosides or S-glycosides, which are more resistant to enzymatic hydrolysis. For instance, the synthesis of various galactofuranose-containing disaccharides has been achieved using thioimidoyl-type donors, which allows for the formation of specific glycosidic linkages. While many published methods focus on the more common D-galactofuranose, the chemical principles are adaptable for the synthesis of α-L-Galf analogs.
Chemoenzymatic approaches have also emerged as a powerful tool for the synthesis of glycoconjugate analogs. These methods leverage the high stereo- and regioselectivity of enzymes to overcome challenges in traditional chemical synthesis. For example, glycosidases can be used in reverse (transglycosylation) to form glycosidic bonds, allowing for the creation of novel disaccharides and other glycoconjugates under milder reaction conditions. The selection of an appropriate enzyme with activity towards L-furanosides is crucial for the successful synthesis of α-L-Galf analogs.
The table below summarizes some of the synthetic approaches that can be applied to the preparation of this compound glycoconjugate analogs, based on methodologies reported for galactofuranose derivatives.
| Analog Type | Synthetic Approach | Key Features | Potential Application |
| Disaccharide Analogs | Chemical glycosylation using activated donors (e.g., thioimidates) | Allows for the formation of specific linkages (e.g., 1→2, 1→3, 1→5, 1→6). | Probes for galactofuranosyltransferases; enzyme inhibitors. |
| C-Glycoside Mimetics | Multi-step organic synthesis involving the formation of a carbon-carbon bond at the anomeric center. | Resistant to enzymatic cleavage. | Stable inhibitors of glycosidases; structural probes for lectin binding. |
| S-Glycoside Mimetics | Reaction of a glycosyl halide or other activated donor with a thiol. | Increased stability towards enzymatic hydrolysis compared to O-glycosides. | Probes for studying carbohydrate-protein interactions. |
| Fluorinated Analogs | Introduction of fluorine atoms at specific positions of the sugar ring. | Can alter electronic properties and enzyme recognition. | Mechanistic probes for enzymes. |
| Neoglycoconjugates | Covalent attachment of α-L-Galf to a carrier molecule (e.g., protein, lipid). | Multivalent presentation of the carbohydrate ligand. | Tools for studying lectin binding and cellular uptake. |
Development of Multivalent Probes (e.g., Gold Nanoparticles)
Multivalent probes are powerful tools for studying the interactions of carbohydrates with their biological targets, as they can mimic the presentation of glycans on cell surfaces and enhance binding avidity through the "glycocluster effect." Gold nanoparticles (AuNPs) have emerged as a versatile scaffold for the development of multivalent probes due to their ease of synthesis, tunable size, and straightforward surface functionalization.
The development of α-L-galactofuranose-functionalized gold nanoparticles involves the synthesis of AuNPs of a desired size, followed by the attachment of α-L-Galf ligands to their surface. A common method for functionalizing AuNPs is through the formation of self-assembled monolayers (SAMs) using thiol-terminated ligands. An α-L-galactofuranoside is first synthesized with a linker arm that terminates in a thiol group (-SH). When these ligands are mixed with a colloidal suspension of gold nanoparticles, the thiol groups spontaneously form strong gold-sulfur bonds, leading to a dense and stable coating of the carbohydrate on the nanoparticle surface.
A study on galactofuranose-coated gold nanoparticles, while not specifying the alpha-L isomer, demonstrated the successful synthesis and biological application of such multivalent probes uu.nl. In this work, galactofuranose was attached to the gold nanoparticles, and these probes were used to investigate the interaction with the C-type lectin DC-SIGN on human dendritic cells uu.nl. The results showed that the galactofuranose-coated nanoparticles were recognized by the lectin and elicited a pro-inflammatory response, highlighting the utility of these probes in studying immune responses to carbohydrate antigens uu.nl.
The properties and efficacy of these multivalent probes can be modulated by varying several parameters, as detailed in the table below.
| Parameter | Method of Control | Effect on Probe Function | Research Findings |
| Nanoparticle Size | Controlled during the synthesis of the gold colloid (e.g., by adjusting the ratio of reducing agent to gold salt). | Can influence the curvature of the presentation surface and the number of ligands displayed. | Nanoparticle size can affect binding affinity to lectins. |
| Ligand Density | Controlled by the concentration of the thiol-terminated α-L-Galf ligand during functionalization. | Higher density can lead to stronger multivalent binding (avidity). | Ligand density on the nanoparticle surface significantly impacts protein binding. |
| Linker Length and Composition | Synthetically varied in the thiol-terminated α-L-Galf ligand. | Can affect the orientation and accessibility of the carbohydrate for binding to its target. | Linker length can influence the affinity of the probe for its interacting protein. |
| Nanoparticle Morphology | Can be synthesized as spheres, rods, stars, etc. | Different shapes can present the ligands in distinct spatial arrangements. | For some systems, nanoparticle morphology has been shown to not significantly affect antibody recognition of the presented carbohydrate. |
The development of these multivaIent probes provides researchers with sophisticated tools to investigate the biological significance of α-L-galactofuranose in various physiological and pathological processes.
Therapeutic and Biotechnological Research Perspectives
Alpha-L-Galactofuranose Biosynthetic Pathway as a Drug Target
The biosynthetic pathway of α-L-Galf is a treasure trove of potential targets for novel antimicrobial agents. By disrupting the synthesis of this crucial cell wall component, it is possible to compromise the structural integrity of pathogens, leading to their demise. Two key enzymes in this pathway have emerged as primary targets for drug development: UDP-Galactopyranose Mutase (UGM) and galactofuranosyltransferases.
Uridine (B1682114) 5'-diphosphate (UDP)-galactopyranose mutase (UGM), also known as Glf, is a critical enzyme that catalyzes the conversion of UDP-galactopyranose (UDP-Galp) into UDP-galactofuranose (UDP-Galf). This isomerization is the sole source of UDP-Galf, the activated sugar donor required for the biosynthesis of galactofuranose-containing glycoconjugates. The gene encoding UGM is essential for the viability of several pathogens, including Mycobacterium tuberculosis, and there is no human counterpart to this enzyme, making it an ideal target for antimicrobial drug discovery.
Research has led to the identification of several classes of UGM inhibitors. These compounds aim to block the enzyme's activity, thereby preventing the formation of the mycobacterial cell wall.
Identified Inhibitors of UDP-Galactopyranose Mutase (UGM)
| Inhibitor Class | Example Compound(s) | Target Organism(s) | Key Findings |
|---|---|---|---|
| Aminothiazoles | 3-(4-iodophenyl)-2-[4-(3,4-dichlorophenyl)-thiazol-2-ylamino]-propionic acid | Klebsiella pneumoniae, Mycobacterium tuberculosis | Active against UGM from both organisms but showed high cellular toxicity and was ineffective against whole M. bovis BCG or M. tuberculosis. |
| Pyrazoles | (4-chlorophenyl)-[1-(4-chlorophenyl)-3-hydroxy-5-methyl-1H-pyrazol-4-yl]-methanone | M. tuberculosis, K. pneumoniae, M. smegmatis, M. bovis BCG | Inhibited UGM and was effective against various mycobacterial species, including in infected macrophages. Considered a viable lead candidate. |
| Triazolothiadiazines | Not specified | Mycobacterium tuberculosis | Identified through structure-based virtual screening, these are among the most potent antimycobacterial UGM inhibitors described to date. |
Initial efforts focused on substrate analogues of UDP-sugar, but these have not yet yielded compounds that effectively block mycobacterial growth. researchgate.net However, the discovery of small, cell-permeable compounds like aminothiazoles and pyrazoles has validated UGM as a druggable target. researchgate.netsemanticscholar.org For instance, a pyrazole (B372694) compound was found to be an effective inhibitor of UGM from M. tuberculosis and K. pneumoniae and demonstrated potency against mycobacteria within infected macrophages. semanticscholar.org More recently, virtual screening techniques have identified novel chemotypes, such as the triazolothiadiazine series, which are among the most potent antimycobacterial UGM inhibitors currently known. nih.gov These findings underscore the potential of targeting UGM to combat diseases like tuberculosis.
Following the synthesis of UDP-Galf by UGM, galactofuranosyltransferases (GlfTs) are responsible for transferring the galactofuranose unit to acceptor molecules, elongating the galactan chains of the cell wall. nih.gov In Mycobacterium tuberculosis, two key enzymes, GlfT1 and GlfT2, carry out this process. nih.gov GlfT1 initiates the process by adding the first two Galf residues, while GlfT2 adds subsequent residues with alternating β(1→5) and β(1→6) linkages. nih.gov Both enzymes are considered promising targets for the development of new antimicrobial drugs. nih.govmdpi.com
The primary strategy for inhibiting these transferases involves the use of UDP-Galf derivatives. nih.gov These molecules are designed to be recognized by the GlfTs as substrates. Once incorporated into the growing galactan chain, these "dead-end" analogs terminate further elongation, thereby halting cell wall synthesis. mdpi.com
Several UDP-Galf analogs modified at the C-5 or C-6 position have been shown to be efficient substrates for GlfT1, leading to the production of these truncated intermediates. mdpi.com Similarly, certain UDP-Galf analogs can also be utilized by GlfT2, further contributing to the inhibition of galactan polymerization. nih.govacs.org While some synthesized compounds have demonstrated only weak inhibitory effects, the concept of using substrate mimics to induce premature chain termination remains a valid and actively pursued strategy in the quest for new anti-tuberculosis agents. semanticscholar.orgnih.gov
This compound in Vaccine Development
The development of vaccines based on carbohydrate antigens is a well-established strategy for preventing bacterial infections. nih.govsanofi.com Given that α-L-Galf is an antigenic component of many pathogens and is absent in humans, it represents a logical candidate for the design of synthetic carbohydrate-based vaccines. researchgate.net The core idea is to create a synthetic version of a galactofuranose-containing epitope that can elicit a protective immune response.
However, the development of such vaccines faces challenges. Carbohydrates are often poorly immunogenic on their own and require conjugation to a carrier protein to elicit a robust and lasting immune response. proquest.com Research in this area has explored various conjugation strategies using galactofuranose as a model antigen. proquest.com Techniques such as Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and squarate coupling are being investigated to efficiently link synthetic galactofuranose structures to immunogenic carriers. proquest.com
While a specific vaccine targeting α-L-Galf is not yet in clinical use, the foundational work on synthetic carbohydrate antigens provides a roadmap. The successful synthesis of neoglycoconjugates containing galactofuranose could lead to the development of novel vaccines against fungal and other microbial diseases where this sugar is a key surface antigen. researchgate.net
This compound in Diagnostics for Infectious Diseases
The unique presence of galactofuranose in many pathogenic fungi makes it an excellent biomarker for the diagnosis of infectious diseases. researchgate.netnih.gov Since this sugar is not produced by the human body, its detection can serve as a direct indicator of an active infection. researchgate.netnih.gov This is particularly valuable for diagnosing infections in immunocompromised patients, who may not mount a sufficient antibody response for detection by traditional serological tests. researchgate.netnih.gov
A prime example of this application is in the diagnosis of invasive aspergillosis, a life-threatening fungal infection. An enzyme-linked immunosorbent assay (ELISA) that detects a galactofuranose-containing antigen, specifically galactomannan (B225805), is commercially available and widely used. researchgate.netnih.gov This test relies on a monoclonal antibody, EB-A2, which specifically recognizes the galactofuranose epitopes within the galactomannan structure. researchgate.netnih.gov
Further research is focused on identifying the specific linkages of galactofuranose to other sugars in the glycans of different pathogens. researchgate.netnih.gov This could lead to the development of even more specific diagnostic tests capable of distinguishing between various fungal infections. The use of chemically synthesized Galf-containing oligosaccharides is also being explored to create artificial antigens for more refined and sensitive diagnostic assays. nih.gov
Biotechnological Applications (e.g., Biocatalysis with Galactofuranosidases)
Beyond therapeutics and diagnostics, the enzymes involved in galactofuranose metabolism have significant potential in biotechnology. Galactofuranosidases (Galf-ases) are glycoside hydrolases that specifically cleave galactofuranosidic linkages. mdpi.comsanofi.comresearchgate.netresearchgate.net There is growing interest in harnessing these enzymes as biocatalysts for the synthesis and modification of complex carbohydrates. mdpi.comnih.gov
The chemical synthesis of oligosaccharides is often a complex and arduous process. mdpi.comsanofi.com Galactofuranosidases offer a more efficient and highly specific alternative. These enzymes can be used in transglycosylation reactions to create specific glycosidic bonds with high regio- and stereoselectivity, which is difficult to achieve through purely chemical methods. mdpi.com
Characterized Galactofuranosidases and Their Potential Applications
| Enzyme Source | Type | Potential Application | Reference |
|---|---|---|---|
| Streptomyces spp. JHA16 | Recombinant β-D-Galf-ase | Efficient and stable biocatalyst for synthesizing galactofuranosyl-containing conjugates. | nih.gov |
| Penicillium spp. | β-D-Galf-ase | Nutrient acquisition, potential for oligosaccharide remodeling. | mdpi.com |
| Aspergillus niger | β-D-Galf-ase | Degradation of fungal polysaccharides, potential therapeutic target. | mdpi.com |
The availability of well-characterized and recombinant galactofuranosidases is paving the way for their use in various applications. nih.gov This includes the in vitro remodeling of oligosaccharides for glycobiological studies and the production of synthetic antigens for diagnostic and vaccine research. mdpi.comsanofi.com As our understanding of these enzymes grows, so too will their application in creating novel and valuable bioproducts. nih.gov
Future Directions in Alpha L Galactofuranose Research
Elucidation of Novel Alpha-L-Galactofuranose-Containing Structures
While L-galactose is a rare sugar in nature, its furanose form, L-galactofuranose (L-Galf), is even less common. It has been identified as a component of polysaccharides in some plants and in snail galactans. si.edu A significant breakthrough in identifying L-Galf in more complex bioactive molecules came with the characterization of the nucleoside antibiotic A201A. pnas.org This discovery has opened the door to a more targeted search for novel structures containing this compound.
Future research efforts will likely focus on:
Natural Product Screening: Systematic screening of extracts from microorganisms, particularly actinomycetes and fungi, which are prolific producers of complex secondary metabolites. Advanced analytical techniques such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy will be instrumental in identifying and characterizing new L-Galf-containing molecules.
Marine Glycobiology: The marine environment is a rich source of unique glycoconjugates. For instance, the first α-L-galactosyl saponin was isolated from a marine octocoral. si.edu This suggests that marine organisms may harbor a greater diversity of L-Galf-containing structures than currently appreciated.
Bioinformatic Approaches: Genome mining for homologs of enzymes known to be involved in L-Galf biosynthesis, such as GDP-L-galactose mutase, can guide the discovery of new organisms that produce L-Galf-containing molecules. pnas.org
Deeper Understanding of Regulatory Mechanisms in Vivo
The biosynthesis of L-galactofuranose has long been a puzzle. However, the elucidation of the biosynthetic pathway for the antibiotic A201A has provided the first glimpse into the enzymatic machinery required for L-Galf synthesis. pnas.org A key enzyme, a GDP-L-galactose mutase designated MtdL, was identified as responsible for the conversion of GDP-L-galactopyranose to GDP-α-L-galactofuranose. pnas.org This mutase is distinct from the well-characterized UDP-galactopyranose mutases (UGMs) that produce UDP-D-galactofuranose. pnas.org
A deeper understanding of the in vivo regulatory mechanisms will require investigation into:
Transcriptional and Translational Regulation: Studies to identify the factors that control the expression of the genes involved in L-Galf biosynthesis, such as the mtdL gene. This includes understanding the promoters, transcription factors, and any post-transcriptional modifications that may influence enzyme production.
Metabolic Flux and Precursor Supply: Research into how the precursor, GDP-L-galactopyranose, is synthesized and channeled into the L-Galf pathway. In the case of A201A, the pathway originates from D-mannose. pnas.org Understanding the interplay between this pathway and other metabolic routes within the cell is crucial.
Enzyme Kinetics and Allosteric Regulation: Detailed biochemical characterization of GDP-L-galactose mutase and any associated glycosyltransferases to understand their substrate specificity, kinetic parameters, and potential allosteric regulation by other metabolites in the cell.
High-Throughput Screening for Inhibitors of Galactofuranose Metabolism
Given that L-galactofuranose is a component of a bioactive antibiotic, its biosynthetic pathway represents a potential target for the development of new antimicrobial agents or for modulating the production of such compounds. High-throughput screening (HTS) is a powerful tool for identifying small molecule inhibitors of specific enzymes. While most HTS efforts in the galactofuranose field have targeted the enzymes of the D-Galf pathway, similar strategies can be applied to the L-Galf pathway.
Future directions in this area include:
Development of HTS Assays for GDP-L-Galactose Mutase: Creating robust and sensitive assays to screen large chemical libraries for inhibitors of MtdL. These could be based on various principles, such as fluorescence polarization, coupled enzyme assays, or direct detection of the product by mass spectrometry.
Virtual Screening and Rational Drug Design: Utilizing the three-dimensional structure of GDP-L-galactose mutase to perform in silico screening of compound libraries and to rationally design inhibitors with high specificity and potency.
Fragment-Based Screening: A technique where small chemical fragments that bind to the enzyme's active site are identified and then linked together to create more potent lead compounds.
Advanced Glycoengineering Approaches
Glycoengineering, the modification of glycosylation pathways, offers the potential to create novel bioactive molecules. With the identification of the key enzymes in L-Galf biosynthesis, it is now possible to manipulate this pathway in producer organisms or to introduce it into heterologous hosts.
Advanced glycoengineering approaches could involve:
Metabolic Engineering of Producer Strains: Overexpression or deletion of genes in the L-Galf biosynthetic pathway in organisms that naturally produce L-Galf-containing compounds to increase yield or to generate novel analogs.
Heterologous Expression of the L-Galf Pathway: Introducing the genes for L-Galf biosynthesis, such as mtdL, into well-characterized host organisms like Escherichia coli or Saccharomyces cerevisiae. This could enable the production of L-Galf-containing glycans for structural and functional studies, as well as for the synthesis of novel glycoconjugates.
Enzymatic Synthesis: Using purified GDP-L-galactose mutase and L-galactofuranosyltransferases in vitro to synthesize specific L-Galf-containing oligosaccharides and glycoconjugates. This approach allows for precise control over the structure of the final product.
Comparative Glycomics and Glycoproteomics of this compound-Expressing Organisms
To date, the known distribution of this compound is very limited. Comparative glycomics and glycoproteomics studies are essential to broaden our understanding of where this rare sugar is found and its biological roles. These approaches involve the comprehensive analysis of all glycans (glycome) and glycosylated proteins (glycoproteome) in an organism.
Future research in this area should focus on:
Q & A
Basic: What are the standard methods for synthesizing alpha-L-galactofuranose in laboratory settings?
This compound is synthesized via chemical or enzymatic routes. Chemical synthesis often involves protecting-group strategies to stabilize the furanose ring, followed by glycosylation reactions. Enzymatic methods leverage galactofuranosyltransferases from microbial sources, such as Penicillium spp., to catalyze the transfer of galactofuranose residues to acceptor molecules. Critical steps include optimizing reaction conditions (e.g., pH, temperature) and purification via column chromatography. Experimental protocols must detail reagent purity, reaction yields, and spectral data (e.g., NMR, MS) for reproducibility . Adherence to reporting standards, such as including synthetic procedures in supplementary materials, ensures transparency .
Basic: Which analytical techniques are essential for characterizing this compound purity and structure?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : To confirm furanose ring configuration (α/β anomers) and glycosidic linkages.
- Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis.
- High-Performance Liquid Chromatography (HPLC) : To assess purity and separate isomers.
- Infrared (IR) Spectroscopy : For functional group identification (e.g., C-O-C in furanose).
Data should be cross-validated with reference spectra from established studies (e.g., Green & Pacsu, 1937) . Tables must include retention times, chemical shifts, and peak assignments per journal guidelines .
Advanced: How can researchers resolve contradictions in structural data of this compound-containing glycans?
Contradictions often arise from differences in sample preparation (e.g., solvent effects) or analytical limitations. A multi-technique approach is recommended:
- X-ray crystallography : For absolute configuration determination.
- Molecular Dynamics (MD) simulations : To model conformational flexibility in solution.
- Comparative NMR studies : Using deuterated solvents to reduce noise.
Cross-referencing with databases like GlyTouCan and validating against enzymatic digestion profiles (e.g., β-galactofuranosidase treatment) can resolve ambiguities . Discrepancies should be discussed in the context of experimental constraints .
Advanced: What enzymatic assays are used to detect galactofuranosidase activity in microbial systems?
Galactofuranosidase activity is detected using chromogenic substrates like 4-nitrophenyl β-D-galactofuranoside , where enzymatic cleavage releases 4-nitrophenol, measurable via spectrophotometry (λ = 405 nm) . Affinity purification methods, such as immobilized 4-aminophenyl 1-thio-β-D-galactofuranoside matrices, enable enzyme isolation with high specificity . Assays must include negative controls (e.g., heat-inactivated enzymes) and kinetic parameters (Km, Vmax) to ensure reliability .
Advanced: How to design experiments to study this compound's role in microbial pathogenesis?
- Genetic knockout models : Delete galactofuranose biosynthetic genes (e.g., glf) to assess virulence changes.
- Enzyme inhibition studies : Use inhibitors like N-alkylated imino sugars to block galactofuranosyltransferases.
- In vivo models : Infect host organisms (e.g., mice) with wild-type vs. mutant strains and monitor immune responses.
Experimental design should align with ethical guidelines and include statistical power analysis to ensure significance . Data should be contextualized with host-pathogen interaction studies .
Basic: What are the challenges in detecting this compound in complex biological samples?
Challenges include:
- Low abundance : Requires sensitive techniques like LC-MS/MS with isotopic labeling.
- Absence in mammals : Probes (e.g., monoclonal antibodies) must avoid cross-reactivity with mammalian glycans.
- Degradation during extraction : Use protease inhibitors and cold-chain protocols.
Validation via spike-and-recovery experiments and comparison with synthetic standards is critical . Metadata (e.g., extraction protocols) must be archived per FAIR data principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
